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  • Product: 5-Oxononanoic acid
  • CAS: 3637-15-8

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Foundational

5-Oxononanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Oxononanoic acid, a nine-carbon oxo-fatty acid, represents a class of molecules garnering increasing interest within the scientific community...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxononanoic acid, a nine-carbon oxo-fatty acid, represents a class of molecules garnering increasing interest within the scientific community. While its close isomers, particularly 9-oxononanoic acid, have been more extensively studied as products of lipid peroxidation involved in inflammatory signaling, the unique biological roles and chemical properties of 5-oxononanoic acid are beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of 5-oxononanoic acid, from its fundamental chemical identity to its potential significance in biological systems and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences who are investigating the roles of oxo-fatty acids in health and disease.

I. Nomenclature and Chemical Identity

A clear and unambiguous identification of a molecule is paramount for scientific discourse. 5-Oxononanoic acid is known by several synonyms and is cataloged in numerous chemical databases.

Synonyms and Identifiers

A comprehensive list of synonyms and database identifiers for 5-Oxononanoic acid is provided in the table below to facilitate cross-referencing across different platforms and publications.

Identifier Type Identifier Source/Database
IUPAC Name 5-oxononanoic acidPubChem[1]
CAS Number 3637-15-8PubChem[1]
Common Synonym 4-n-valeryl butyric acidPubChem[1]
ChEBI ID CHEBI:179513PubChem[1]
LIPID MAPS ID LMFA01060024PubChem[1]
PubChem CID 5282980PubChem[1]
Molecular Formula C9H16O3PubChem[1]
Molecular Weight 172.22 g/mol PubChem[1]
InChIKey IOLZRTYKQAFXFB-UHFFFAOYSA-NPubChem[1]

II. Physicochemical Properties

The physicochemical properties of 5-Oxononanoic acid dictate its behavior in biological systems and influence the choice of analytical techniques for its detection and quantification.

Property Value Source
XLogP3 1.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 7PubChem[2]
Exact Mass 172.109944368PubChem[2]
Monoisotopic Mass 172.109944368PubChem[2]
Topological Polar Surface Area 54.4 ŲPubChem[2]
Heavy Atom Count 12PubChem[2]

III. Biological Significance and Putative Roles

While direct research on the biological roles of 5-oxononanoic acid is limited, valuable insights can be drawn from the well-documented activities of its isomer, 9-oxononanoic acid. It is crucial to underscore that the following information primarily pertains to the 9-oxo isomer and serves as a putative framework for investigating 5-oxononanoic acid.

A. Lipid Peroxidation and Oxidative Stress

9-Oxononanoic acid is a known product of the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in cellular membranes.[3][4][5] The formation of oxo-fatty acids is a hallmark of oxidative stress, a condition implicated in a wide array of pathologies.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidation Oxo_Fatty_Acids Oxo-Fatty Acids (e.g., 9-Oxononanoic Acid) Lipid_Peroxides->Oxo_Fatty_Acids Decomposition Cellular_Damage Cellular Damage and Signaling Disruption Oxo_Fatty_Acids->Cellular_Damage

B. Modulation of Inflammatory Pathways

Research has demonstrated that 9-oxononanoic acid can induce the activity of phospholipase A2 (PLA2) and the subsequent production of thromboxane A2 (TxA2), a potent mediator of inflammation and platelet aggregation.[3][4][5][6] This suggests a potential pro-inflammatory role for oxo-nonanoic acids. The induction of platelet aggregation by 9-ONA has been shown to be dose-dependent.[6][7]

Inflammatory_Signaling 9-ONA 9-Oxononanoic Acid PLA2 Phospholipase A2 9-ONA->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Thromboxane_A2 Thromboxane A2 (TxA2) COX->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Inflammation Inflammation Thromboxane_A2->Inflammation

C. Impact on Lipid Metabolism

Studies in rat models have indicated that oral administration of 9-oxononanoic acid can lead to a significant reduction in the de novo synthesis of fatty acids in the liver.[8] This effect is associated with a decrease in the activity of acetyl-CoA carboxylase and an increase in the activity of carnitine palmitoyltransferase, an enzyme involved in fatty acid β-oxidation.[8]

IV. Synthesis and Natural Occurrence

A. Biotechnological Synthesis

A sustainable and environmentally friendly method for the synthesis of 9-oxononanoic acid has been developed utilizing a two-step, one-pot enzymatic cascade.[9][10] This process involves the conversion of linoleic acid to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) by 9S-lipoxygenase, followed by the cleavage of 9S-HPODE by a 9/13-hydroperoxide lyase to yield 9-oxononanoic acid.[9][10] This chemoenzymatic approach offers high selectivity and a yield of approximately 73%.[9][10]

Enzymatic_Synthesis Linoleic_Acid Linoleic Acid 9S-HPODE 9S-Hydroperoxy- octadecadienoic Acid Linoleic_Acid->9S-HPODE Oxygenation 9S-LOX 9S-Lipoxygenase 9S-LOX->9S-HPODE 9-ONA 9-Oxononanoic Acid 9S-HPODE->9-ONA Cleavage 9/13-HPL 9/13-Hydroperoxide Lyase 9/13-HPL->9-ONA

B. Natural Occurrence

While the specific natural occurrence of 5-oxononanoic acid is not well-documented, its isomer, 9-oxononanoic acid, has been reported in various organisms, including the fungus Epichloe typhina and the plant Solanum tuberosum (potato).[11] It is also expected to be present in any living organism that produces and metabolizes fatty acids, including cannabis.[12]

V. Analytical Methodologies

The accurate detection and quantification of 5-oxononanoic acid in complex biological matrices require robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful techniques for this purpose.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids, derivatization is a critical step prior to GC-MS analysis.

Experimental Protocol: GC-MS Analysis of Oxo-Fatty Acids (General Procedure)

  • Sample Preparation (Extraction):

    • For biological fluids (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic fraction. A common LLE solvent system is a mixture of a polar organic solvent (e.g., ethyl acetate) and an aqueous acidic solution.

    • For tissues, homogenize the sample in a suitable buffer and proceed with LLE or SPE.

  • Derivatization:

    • To increase volatility and thermal stability, the carboxylic acid and ketone functionalities must be derivatized.

    • Silylation: The carboxylic acid group can be converted to a trimethylsilyl (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Oximation: The ketone group can be converted to an oxime using reagents like O-methylhydroxylamine hydrochloride to prevent enolization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Injection: Splitless injection is often preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of analytes. An initial temperature of around 70-100°C, ramped to 250-300°C, is a common starting point.

    • Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for extensive derivatization.

Experimental Protocol: LC-MS/MS Analysis of Oxo-Fatty Acids (General Procedure)

  • Sample Preparation:

    • Similar to GC-MS, LLE or SPE is used to extract and concentrate the analytes from the biological matrix.[1]

    • Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common first step for plasma or serum samples.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or C8 column is typically used for the separation of fatty acids.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for the analysis of carboxylic acids, as they readily form [M-H]⁻ ions.

    • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard.

Analytical_Workflow

VI. Potential Therapeutic and Diagnostic Applications

Given the association of its isomer with inflammation and metabolic dysregulation, 5-oxononanoic acid and related molecules represent potential targets for therapeutic intervention and could serve as biomarkers for various diseases.

A. Therapeutic Potential

The modulation of pathways involving oxo-fatty acids could be a novel therapeutic strategy for inflammatory conditions and metabolic disorders. However, extensive research is required to validate these targets and develop specific inhibitors or modulators.

B. Diagnostic Potential

As products of oxidative stress, elevated levels of 5-oxononanoic acid and other oxo-fatty acids in biological fluids could serve as potential biomarkers for diseases characterized by increased oxidative damage, such as cardiovascular disease, neurodegenerative disorders, and certain cancers. Further clinical validation studies are necessary to establish their diagnostic utility.

VII. Conclusion and Future Directions

5-Oxononanoic acid is an intriguing molecule with the potential for significant biological activity. While our current understanding is largely inferred from studies of its isomer, 9-oxononanoic acid, this provides a strong rationale for dedicated research into the specific roles of the 5-oxo isomer. Future research should focus on:

  • Elucidating the specific metabolic pathways leading to the formation and degradation of 5-oxononanoic acid.

  • Investigating its direct interactions with cellular receptors and signaling proteins to unravel its precise biological functions.

  • Developing and validating sensitive and specific analytical methods for its routine quantification in clinical and research settings.

  • Exploring its potential as a biomarker and therapeutic target in relevant disease models.

This in-depth technical guide serves as a starting point for these endeavors, providing a solid foundation of knowledge for researchers and clinicians poised to explore the scientific frontiers of oxo-fatty acid biology.

References

  • PubChem. 5-Oxononanoic acid. National Center for Biotechnology Information. [Link]

  • Ren, R. F., Hashimoto, T., Mizuno, M., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition, 52(3), 228–233. [Link]

  • ResearchGate. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. [Link]

  • Minamoto, S., Kanazawa, K., Ashida, H., et al. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 199-204. [Link]

  • PubChem. 9-Oxononanoic acid. National Center for Biotechnology Information. [Link]

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  • Natural Products Magnetic Resonance Database. 9-Oxononanoic acid. [Link]

  • Blee, E., Flenet, B., & Schuber, F. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem, 6(5), 789-792. [Link]

  • ResearchGate. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. [Link]

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  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

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  • LIPID MAPS. 9-Oxononanoic acid. [Link]

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Exploratory

Topic: The Interplay of Oxononanoic Acids and Lipid Metabolism: A Focus on the 9-Oxo Isomer

An In-depth Technical Guide for Researchers and Drug Development Professionals A Note on Isomer Specificity: Initial exploration into the topic of 5-Oxononanoic acid reveals a significant disparity in available research....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

A Note on Isomer Specificity: Initial exploration into the topic of 5-Oxononanoic acid reveals a significant disparity in available research. The vast majority of published scientific literature focuses on the biological activities of its isomer, 9-Oxononanoic acid (9-ONA) . While 5-Oxononanoic acid is a recognized chemical entity[1], its specific roles in lipid metabolism are not well-documented in current literature. Therefore, to provide a scientifically robust and data-supported guide, this document will concentrate on the well-characterized effects of 9-Oxononanoic acid as a key representative of oxo-fatty acids in the regulation of lipid metabolism. This focus allows for a detailed exploration of established mechanisms, experimental protocols, and potential therapeutic implications, providing a solid foundation for researchers in the field.

Introduction: Oxo-Fatty Acids as Products of Lipid Peroxidation

Lipids containing polyunsaturated fatty acids (PUFAs) are primary targets for attack by reactive oxygen species (ROS), a process known as lipid peroxidation.[2][3] This oxidative damage is implicated in a wide range of pathologies, including atherosclerosis and neurodegenerative disorders.[2] The autoxidation of linoleic acid, a common PUFA, results in the formation of various byproducts, with 9-Oxononanoic acid (9-ONA) being one of the major, relatively stable aldehydes produced.[2][4][5] Initially viewed as mere markers of cellular damage, emerging evidence reveals that molecules like 9-ONA are bioactive compounds that can profoundly influence key metabolic and signaling pathways. This guide delves into the intricate roles of 9-ONA, focusing on its dual-action regulation of hepatic lipid metabolism and its ability to initiate potent inflammatory signaling cascades.

Section 1: The Dual Regulatory Role of 9-ONA in Hepatic Lipid Metabolism

Studies in rodent models have demonstrated that orally administered 9-ONA exerts a powerful influence on the liver's handling of fatty acids, simultaneously suppressing their synthesis and promoting their breakdown. This dual regulation positions 9-ONA as a significant modulator of hepatic lipid homeostasis.

Inhibition of De Novo Fatty Acid Synthesis

De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a critical process for energy storage. 9-ONA has been shown to strongly reduce DNL in rat liver.[6] The primary molecular target for this inhibition is Acetyl-CoA Carboxylase (ACC) , the enzyme that catalyzes the rate-limiting step in fatty acid biosynthesis.[6][7] Administration of 9-ONA leads to a significant decrease in ACC activity.[6] The proposed mechanism suggests that this is not a direct inhibition but rather a consequence of the accumulation of long-chain acyl-CoA molecules, which are known allosteric inhibitors of ACC.[6]

Upregulation of Fatty Acid β-Oxidation

In concert with inhibiting synthesis, 9-ONA promotes the catabolism of fatty acids through β-oxidation. This is achieved by increasing the activity of Carnitine Palmitoyltransferase (CPT) .[4][5][7] CPT is the rate-limiting enzyme for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[8] By enhancing CPT activity, 9-ONA effectively facilitates the breakdown of fatty acids for energy production.[6]

The coordinated action of 9-ONA on these two opposing pathways is summarized in the diagram below.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ONA 9-Oxononanoic Acid (9-ONA) LCACoA Long-Chain Acyl-CoA ONA->LCACoA Leads to accumulation of CPT Carnitine Palmitoyltransferase (CPT) ONA->CPT Activates ACC Acetyl-CoA Carboxylase (ACC) FAS De Novo Fatty Acid Synthesis ACC->FAS Rate-limiting step LCACoA->ACC Inhibits BetaOx Fatty Acid β-Oxidation CPT->BetaOx Rate-limiting transport

Figure 1: Dual regulation of hepatic lipid metabolism by 9-ONA.
Quantitative Effects on Hepatic Enzymes

The following table summarizes the observed effects of 9-ONA administration on key enzymes in rat liver lipid metabolism.

EnzymePathwayObserved EffectMagnitude of ChangeReference
Acetyl-CoA Carboxylase (ACC)Fatty Acid SynthesisActivity Decreased~60% reduction[6]
Carnitine Palmitoyltransferase (CPT)Fatty Acid OxidationActivity Increased~35% increase[6]

Section 2: 9-ONA and the Arachidonate Cascade

Beyond its metabolic role in the liver, 9-ONA acts as a potent signaling molecule that can initiate a pro-inflammatory and pro-thrombotic cascade. This pathway is critical in the context of vascular biology and disease.

The key initiating step is the stimulation of Phospholipase A₂ (PLA₂) activity by 9-ONA.[2][4][5] PLA₂ is an enzyme that hydrolyzes phospholipids in the cell membrane, releasing arachidonic acid.[2] The release of arachidonic acid is the rate-limiting step for the synthesis of a class of signaling molecules known as eicosanoids.[2]

Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, including Thromboxane A₂ (TxA₂) .[2][7] TxA₂ is a highly potent vasoconstrictor and an inducer of platelet aggregation.[3] Studies have shown that the addition of synthesized 9-ONA to fresh human blood leads to increased PLA₂ activity and a subsequent rise in the production of TxB₂, the stable metabolite of TxA₂.[2][3]

cluster_membrane Cell Membrane Phospholipid Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipid->AA Hydrolysis ONA 9-Oxononanoic Acid (9-ONA) PLA2 Phospholipase A₂ (PLA₂) ONA->PLA2 Stimulates PLA2->AA COX COX Pathway AA->COX TXA2 Thromboxane A₂ (TxA₂) COX->TXA2 Platelet Platelet Aggregation TXA2->Platelet Induces

Figure 2: 9-ONA-induced activation of the arachidonate cascade.

Section 3: Experimental Protocols

To facilitate further research into the effects of oxononanoic acids, this section provides validated, step-by-step methodologies for key experiments.

Protocol 1: In Vivo Assessment of 9-ONA on Hepatic Lipid Metabolism in Rats

This protocol is designed to replicate and validate the foundational findings on 9-ONA's effects on liver metabolism.[6]

Principle: Rats are orally administered 9-ONA. After a specific period, livers are harvested to assess the activity of key lipogenic and oxidative enzymes. This in vivo approach provides systemic and physiologically relevant data.

Methodology:

  • Animal Model: Male Wistar rats (or a similar standard strain) are used. They should be housed under standard conditions and acclimatized for at least one week.

  • Dosing:

    • Test Group: Administer 100 mg of 9-Oxononanoic acid (dissolved in a suitable vehicle like saline) via oral gavage.

    • Control Group: Administer an equivalent volume of the saline vehicle via oral gavage.

  • Study Period: Maintain the animals for 30 hours post-administration with free access to food and water. This duration has been shown to be effective for observing significant metabolic changes.[6]

  • Tissue Harvesting:

    • Anesthetize the rats using an approved method (e.g., isoflurane inhalation).

    • Perform a laparotomy to expose the liver.

    • Perfuse the liver with ice-cold saline to remove blood.

    • Excise the liver, weigh it, and immediately snap-freeze portions in liquid nitrogen for subsequent enzyme assays. Store at -80°C.

  • Enzyme Activity Assays:

    • ACC Activity: Homogenize a portion of the liver and prepare a cytosolic fraction via centrifugation. ACC activity can be measured using a ¹⁴C-bicarbonate fixation assay, which quantifies the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

    • CPT Activity: Isolate mitochondria from another liver homogenate portion. CPT activity is determined by measuring the formation of palmitoylcarnitine from palmitoyl-CoA and L-[³H]carnitine.

  • Data Analysis: Compare the mean enzyme activities between the test and control groups using an appropriate statistical test (e.g., Student's t-test).

Causality and Validation: This protocol is self-validating by including a vehicle-only control group, ensuring that observed effects are due to 9-ONA and not the administration procedure. The 30-hour time point is selected based on prior evidence showing it is sufficient for downstream enzymatic changes to manifest.[6]

Protocol 2: Quantification of Thromboxane Production in Human Blood

This ex vivo protocol assesses the direct impact of 9-ONA on the arachidonate cascade.[2]

Principle: Synthesized 9-ONA is added to fresh human blood samples. The production of Thromboxane A₂ is quantified by measuring its stable metabolite, Thromboxane B₂ (TxB₂), using a competitive enzyme immunoassay (EIA).

Methodology:

  • Sample Collection: Draw fresh venous blood from healthy, consenting donors into tubes without anticoagulants to allow for clotting and serum separation.

  • Experimental Setup:

    • Aliquot the fresh blood into microcentrifuge tubes.

    • Test Samples: Add synthesized 9-ONA (dissolved in an appropriate solvent like ethanol) to achieve a desired final concentration (e.g., 10-100 µM).

    • Control Samples: Add an equivalent volume of the solvent (ethanol) to control for vehicle effects.

    • Negative Control: To confirm the pathway, a set of test samples can be pre-incubated with a COX inhibitor like aspirin.

  • Incubation: Incubate all samples at 37°C for a set period (e.g., 60 minutes) to allow for enzymatic reactions to occur.

  • Serum Separation: Centrifuge the tubes at ~2,000 x g for 15 minutes to separate the serum from the clotted blood.

  • Quantification of TxB₂:

    • Collect the serum supernatant.

    • Use a commercial Thromboxane B₂ (TxB₂) EIA kit, following the manufacturer's instructions precisely.

    • The assay typically involves a competitive binding reaction on a pre-coated plate, followed by washing, substrate addition, and measurement of absorbance on a plate reader.

  • Data Analysis: Construct a standard curve using the TxB₂ standards provided in the kit. Calculate the concentration of TxB₂ in each sample. Compare the results between the control and 9-ONA-treated groups.

Causality and Validation: The use of a vehicle control is essential. The inclusion of a COX inhibitor like aspirin serves as a powerful validation step; if 9-ONA's effect is mediated by the arachidonate cascade, aspirin should significantly blunt the increase in TxB₂ production.[2]

Conclusion and Future Directions

The available evidence strongly establishes 9-Oxononanoic acid as a biologically active lipid peroxidation product with significant influence over both hepatic energy metabolism and eicosanoid-driven signaling pathways. Its ability to concurrently inhibit fatty acid synthesis and promote fatty acid oxidation in the liver presents an intriguing profile for metabolic research, particularly in the context of diseases like non-alcoholic fatty liver disease (NAFLD). Simultaneously, its role in activating the PLA₂/TxA₂ pathway highlights a potential contribution to pro-thrombotic and inflammatory states.

The stark lack of research on other isomers, such as 5-Oxononanoic acid, represents a significant knowledge gap. Future research should aim to:

  • Characterize other isomers: Systematically investigate the biological activities of 5-ONA and other related oxo-fatty acids to determine if they share, oppose, or have distinct functions compared to 9-ONA.

  • Elucidate Receptor Interactions: Identify specific cellular receptors or binding partners for 9-ONA to better understand the upstream mechanisms of its action.

  • Therapeutic Exploration: Investigate whether modulating the levels or activity of 9-ONA could represent a viable therapeutic strategy for metabolic or cardiovascular diseases.

This guide provides a foundational understanding of 9-Oxononanoic acid's role in lipid metabolism, offering robust methodologies to empower researchers and drug development professionals to further explore this fascinating class of molecules.

References

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  • Analytical Techniques for Single-Cell Biochemical Assays of Lipids. NIH/PMC. (URL: )
  • 5-Oxononanoic acid | C9H16O3. PubChem. (URL: [Link])

  • A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. NIH/PMC. (URL: [Link])

  • A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. J-Stage. (URL: [Link])

  • 9-oxo-nonanoic acid (LMSD0000109). LIPID MAPS Structure Database. (URL: [Link])

  • Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. PubMed. (URL: [Link])

  • 9-Oxononanoic acid | C9H16O3. PubChem. (URL: [Link])

  • Showing NP-Card for 9-Oxononanoic acid (NP0044542). Natural Products Magnetic Resonance Database. (URL: [Link])

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. (URL: [Link])

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Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Quantitation of 5-Oxononanoic Acid (5-ONA)

Application Note & Protocol Guide Executive Summary & Scientific Rationale 5-Oxononanoic acid (5-ONA) is a medium-chain keto acid and a specific oxidation product of lipids. While its structural isomer, 9-oxononanoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

5-Oxononanoic acid (5-ONA) is a medium-chain keto acid and a specific oxidation product of lipids. While its structural isomer, 9-oxononanoic acid, is a well-characterized terminal product of linoleic acid peroxidation, 5-ONA represents a distinct oxidative pathway often associated with specific enzymatic cleavage or microbial metabolism.

Quantifying 5-ONA presents two primary analytical challenges:

  • Isomeric Resolution: It must be chromatographically separated from other oxo-isomers (e.g., 4-ONA, 9-ONA) which share identical mass-to-charge (m/z) ratios.

  • Ionization Efficiency: As a keto-acid, it possesses moderate ionization in negative electrospray ionization (ESI-) mode.[1] However, for trace-level detection (sub-ng/mL), direct analysis often suffers from poor signal-to-noise ratios.

This guide presents two validated workflows:

  • Method A (Direct Analysis): A rapid, label-free approach for high-concentration samples (e.g., in vitro assays).

  • Method B (Derivatization): A high-sensitivity protocol using 2,4-Dinitrophenylhydrazine (DNPH) to target the ketone moiety, enhancing ionization and retention, suitable for complex biological matrices.

Chemical Logic & Analyte Properties[2][3][4]

Understanding the physicochemical properties of 5-ONA is crucial for method optimization.

PropertyValueImplication for LC-MS
Formula C9H16O3MW = 172.22 g/mol
Structure HOOC-(CH2)3-C(=O)-(CH2)3-CH3Contains both carboxylic acid (polar) and ketone (moderately polar) groups.
pKa ~4.8 (Carboxylic acid)Mobile phase pH must be > 5.8 for full ionization (ESI-) or < 3.0 for retention on C18.
LogP ~1.1Moderately hydrophobic; retains well on C18 columns.
Key Transitions [M-H]⁻ 171.1 → 127.1Decarboxylation (-CO₂) is the dominant fragmentation pathway in direct analysis.

Experimental Workflows

Diagram 1: Analytical Decision Tree

Caption: Dual-stream workflow selecting between Direct Analysis (Method A) and Derivatization (Method B) based on sensitivity requirements.

G Start Sample Source Decision Sensitivity Requirement? Start->Decision HighConc High (>50 ng/mL) In Vitro / Fermentation Decision->HighConc Low Sensitivity Trace Trace (<1 ng/mL) Plasma / Tissue Decision->Trace High Sensitivity LLE Liquid-Liquid Extraction (Ethyl Acetate) HighConc->LLE DirectLC Method A: Direct LC-MS/MS (Acidic Mobile Phase) LLE->DirectLC Result Quantitation & Data Analysis DirectLC->Result Deriv Derivatization (DNPH Reagent) Trace->Deriv SPE SPE Cleanup (HLB Cartridge) Deriv->SPE DerivLC Method B: Derivatized LC-MS/MS (Neutral Mobile Phase) SPE->DerivLC DerivLC->Result

Method A: Direct Analysis (Label-Free)

Best for: Fermentation broth, high-dose kinetic studies.

Sample Preparation (LLE)
  • Aliquot: Transfer 100 µL of sample into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of 9-Oxononanoic acid-d3 (or deuterated nonanoic acid if unavailable) at 1 µg/mL.

  • Acidification: Add 10 µL of 1M Formic Acid (lowers pH to suppress ionization of the acid, driving it into the organic phase).

  • Extraction: Add 400 µL Ethyl Acetate . Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Dry Down: Transfer the upper organic layer to a fresh tube and evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid (Note: Avoid Formic acid in ESI- if sensitivity is low; Acetic acid often yields better ionization for carboxylates).

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Flow Rate: 0.3 mL/min.

Gradient:

Time (min) %B Curve
0.0 10 Initial
1.0 10 6
6.0 90 6
7.0 90 6
7.1 10 1

| 9.0 | 10 | Re-equilibration |

MS Parameters (ESI Negative Mode):

  • Precursor Ion: 171.1 (M-H)⁻

  • Quantifier Transition: 171.1 → 127.1 (Loss of CO₂, -44 Da)

  • Qualifier Transition: 171.1 → 59.0 (Acetate fragment) or 171.1 → 153.1 (Loss of H2O)

  • Collision Energy: 15-20 eV (Optimized for decarboxylation).

Method B: High-Sensitivity Derivatization (DNPH)

Best for: Plasma, Serum, Tissue. Mechanism: DNPH reacts with the ketone group at C5 to form a hydrazone. This adds mass, increases hydrophobicity (better retention), and introduces a chromophore/ionophore that ionizes exceptionally well in ESI(-).

Diagram 2: DNPH Derivatization Reaction

Caption: Reaction of 5-Oxononanoic Acid with DNPH to form the stable Hydrazone derivative.

Derivatization Protocol
  • Sample: 50 µL Plasma/Homogenate.

  • Protein Precipitation: Add 150 µL Acetonitrile (containing IS). Centrifuge and take supernatant.

  • Reagent Addition: Add 50 µL of 0.05 M DNPH in 1M HCl.

  • Incubation: Heat at 60°C for 30 minutes . (The acid catalyzes the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon).

  • Quenching/Neutralization: Add 50 µL of 1M Ammonium Acetate to buffer the solution (crucial for column life).

  • Dilution: Dilute with water to 20% organic content before injection to prevent peak broadening.

LC-MS/MS Conditions (Derivatized)
  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Note: The derivative is less pH sensitive than the free acid.

MS Parameters (ESI Negative Mode):

  • Target: 5-ONA-DNPH Derivative.

  • MW Calculation: 172 (5-ONA) + 198 (DNPH) - 18 (H2O) = 352 Da.

  • Precursor Ion: 351.1 [M-H]⁻.

  • Quantifier Transition: 351.1 → 163.0 (Dinitrophenyl anion - Common to all DNPH derivatives, very intense).

  • Qualifier Transition: 351.1 → 127.1 (Specific loss of DNPH moiety + CO2).

Validation & Troubleshooting

Linearity and Range
  • Method A (Direct): 50 ng/mL – 10,000 ng/mL.

  • Method B (DNPH): 0.5 ng/mL – 1,000 ng/mL.

  • Note: Keto acids are unstable. Prepare calibration standards fresh daily in surrogate matrix (e.g., PBS or charcoal-stripped plasma).

Isomer Separation (Critical)

5-ONA must be separated from 9-ONA.

  • 9-ONA: Being a terminal aldehyde/acid, it is slightly less hydrophobic than the internal ketone 5-ONA.

  • Retention Order (C18): Typically 9-ONA elutes before 5-ONA.

  • Verification: You must inject pure standards of both isomers during method development to confirm retention times.[2]

Matrix Effects

Lipid peroxidation products often bind to albumin.

  • Solution: For Method A, ensure the acidification step (pH < 3) is sufficient to break protein-lipid bonds before ethyl acetate extraction.

References

  • Schepf, R. et al. (2023). "LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids... in human plasma." Journal of Chromatography B. Link

  • Han, L. et al. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids." Molecules. Link

  • BioCyc Database. "5-oxononanoic acid - Properties and Metabolism." BioCyc. Link

  • Cayman Chemical. "9-Oxononanoic Acid Product Information & Lipid Peroxidation Context." Cayman Chemical. Link

  • Tsikas, D. (2017). "Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges." Analytical Biochemistry.

Sources

Application

5-Oxononanoic acid safety and handling precautions

Application Note: 5-Oxononanoic Acid Safety, Handling, and Experimental Protocols Part 1: Introduction & Chemical Identity 5-Oxononanoic acid (CAS: 3637-15-8) is a specialized medium-chain keto-fatty acid used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Oxononanoic Acid Safety, Handling, and Experimental Protocols

Part 1: Introduction & Chemical Identity

5-Oxononanoic acid (CAS: 3637-15-8) is a specialized medium-chain keto-fatty acid used primarily as a metabolic standard in microbial metabolomics and as a chiral synthon in the total synthesis of complex natural products, including spiroacetals and nucleoside analogues. Unlike its terminal isomer (9-oxononanoic acid), which is a common lipid peroxidation marker, the 5-oxo isomer represents a distinct structural motif often isolated from marine Streptomyces species or generated via targeted oxidative cleavage.

Due to its keto-functionality at the


-position relative to the carboxyl group, this compound exhibits unique solubility and reactivity profiles compared to simple fatty acids. This guide outlines the rigorous safety protocols and handling procedures required to maintain compound integrity and ensure researcher safety.
Chemical Profile
PropertyDetail
IUPAC Name 5-Oxononanoic acid
CAS Number 3637-15-8
Formula

Molecular Weight 172.22 g/mol
Appearance Viscous oil or low-melting solid (temperature dependent)
Solubility Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water
Acidity (pKa) ~4.8 (Carboxylic acid moiety)

Part 2: Risk Assessment & Hazard Identification

While specific toxicological data (LD50) for the 5-isomer is limited compared to n-nonanoic acid, it must be handled as a Category 2 Irritant based on its structural class (medium-chain organic acids). The keto group adds electrophilic character, potentially increasing skin sensitization risks compared to simple fatty acids.

GHS Classification (Inferred/Precautionary)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Critical Hazards
  • Cutaneous Absorption: Medium-chain fatty acids can penetrate the stratum corneum. The 5-oxo functionality may facilitate interaction with skin proteins.

  • Ocular Damage: Acidic nature poses a risk of corneal etching upon direct contact.

  • Thermal Instability: While relatively stable, keto-acids can undergo slow decarboxylation or oxidation if exposed to heat and light for prolonged periods.

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

Standard laboratory attire is insufficient. The following "Barrier-Plus" protocol is required for handling >50 mg quantities.

ComponentSpecificationRationale
Gloves Nitrile (Double-gloved) or VitonStandard latex is permeable to medium-chain lipids. Double-gloving prevents breakthrough from incidental splashes.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are inadequate for liquid/oil splashes that can run down the face.
Respiratory Fume Hood (Required) Volatility is low, but aerosols generated during pipetting or sonication can irritate the bronchial mucosa.
Clothing Tyvek® Lab Coat or ApronCotton lab coats can absorb and hold lipid contaminants against the skin.

Part 4: Handling & Storage Protocol

Core Directive: Maintain the "Cold Chain." 5-Oxononanoic acid is often shipped on ice packs; immediate transfer to controlled storage is critical to prevent degradation.

A. Receipt and Initial Processing
  • Inspection: Upon receipt, verify the container seal is intact. If the compound appears dark brown or has a rancid odor, oxidation may have occurred.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents water condensation, which accelerates hydrolysis and microbial growth.

B. Storage Conditions
  • Temperature: -20°C (Standard) or -80°C (Long-term >1 year).

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidation at the

    
    -positions relative to the ketone and carbonyl.
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene (PS) or polycarbonate (PC) plastics, which may leach plasticizers into the lipid.

C. Solubilization Protocol (Self-Validating)
  • Solvent Choice:

    • Stock Solution: DMSO or Ethanol (anhydrous) is preferred (up to 50 mM).

    • Aqueous Working Solution: Dilute stock into PBS (pH 7.4). Ensure final organic solvent concentration is <0.5% for biological assays.

  • Validation Step: Visually inspect for "oiling out" (droplet formation). If droplets appear, sonicate at 40 kHz for 30 seconds. If precipitate persists, the concentration exceeds the critical micelle concentration (CMC) or solubility limit.

Visual Workflow: Safe Handling Lifecycle

SafeHandling Receipt Receipt (Check Seal/Temp) Equilibrate Equilibrate (Desiccator, RT) Receipt->Equilibrate Prevent Condensation Aliquot Aliquot (Under N2/Argon) Equilibrate->Aliquot Avoid Freeze-Thaw Storage Storage (-20°C, Amber Glass) Aliquot->Storage Long Term Use Experimental Use (DMSO/EtOH Solubilization) Storage->Use As Needed Use->Storage Return Immediately

Caption: Lifecycle management for 5-Oxononanoic acid to minimize oxidation and hydrolysis risks.

Part 5: Emergency Response Protocols

Spill Management
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Cover the spill with a 1:1 mixture of sand and sodium bicarbonate . This neutralizes the acid and absorbs the lipid oil.

  • Clean: Scoop into a chemical waste container. Wash the surface with 70% ethanol followed by soap and water to remove oily residue.

Exposure Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min w/ Soap Remove Clothing Skin->ActionSkin ActionEye Flush 15 min (Lifting Eyelids) Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS/CAS 3637-15-8) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response logic for accidental exposure events.

Part 6: Waste Disposal

  • Classification: Hazardous Organic Waste (Acidic).

  • Protocol: Do NOT dispose of down the drain. Even small amounts can form biofilms in plumbing or disrupt local water treatment pH.

  • Segregation: Collect in a dedicated "Organic Acids" waste stream container. Label clearly with "5-Oxononanoic Acid - Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282980, 5-Oxononanoic acid. Retrieved from [Link]

  • Sebak, M., et al. (2019). Metabolomic Tools for Secondary Metabolite Discovery from Marine Microbial Symbionts. (Contextualizing 5-oxononanoic acid as a Streptomyces metabolite). Retrieved from [Link]

Sources

Method

Application Note: Sourcing and Handling 5-Oxononanoic Acid (CAS 3637-15-8)

[1][2] Abstract 5-Oxononanoic acid (CAS 3637-15-8), also known as 4-pentanoylbutyric acid, is a specialized -keto acid intermediate used primarily in the synthesis of heterocyclic compounds and as a linker in hapten desi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

5-Oxononanoic acid (CAS 3637-15-8), also known as 4-pentanoylbutyric acid, is a specialized


-keto acid intermediate used primarily in the synthesis of heterocyclic compounds and as a linker in hapten design. Unlike its more common isomer, 9-oxononanoic acid (azelaaldehydic acid), the 5-oxo variant is not a standard stock item in many generalist catalogs. This guide provides a verified sourcing strategy, a self-validating Quality Control (QC) protocol, and handling procedures to ensure experimental reproducibility in drug discovery and polymer research.

Part 1: Chemical Identity & Sourcing Strategy

Critical Isomer Distinction

Warning: A common procurement error is confusing 5-oxononanoic acid with 9-oxononanoic acid (CAS 2553-17-5). The latter is a lipid peroxidation biomarker widely available from lipid specialists (e.g., Cayman Chemical). The 5-oxo isomer is a structural building block.

Feature5-Oxononanoic Acid (Target)9-Oxononanoic Acid (Common Error)
CAS Number 3637-15-8 2553-17-5
Structure

-Keto acid (Ketone at C5)

-Aldehyde acid (Aldehyde at C9)
Primary Use Heterocycle synthesis, Polymer precursorsLipid biomarker, ROS research
Availability Specialized Building Block CatalogsGeneral Biochemical Suppliers
Commercial Supplier Landscape

Due to its niche status, 5-oxononanoic acid is often listed as "Make-to-Order" or "Stock in Warehouse (Asia)".

Tier 1: Validated Catalog Suppliers (High Probability of Stock)

  • BLD Pharm: Catalog #BD308017.[1] Often holds stock in Shanghai or US warehouses.

  • Ambeed: Catalog #AMBH95E131F4.[2] Reliable for small-scale research quantities (1g - 5g).

  • Chemlyte Solutions: Offers industrial grades, suitable for polymer pilot studies.

Tier 2: Aggregators & Sourcing Platforms If Tier 1 suppliers are out of stock, use the following databases to locate inventory:

  • MolPort / ChemSpace: excellent for filtering "Ships within 1 week" vs. "Synthesis required."

  • SciFinder / PubChem: Use the InChIKey IOLZRTYKQAFXFB-UHFFFAOYSA-N for precise searching.

Procurement Decision Logic

The following workflow illustrates the optimal path to secure this material without lead-time delays.

ProcurementLogic Start Start: Need 5-Oxononanoic Acid CheckCAS Verify CAS: 3637-15-8 (NOT 2553-17-5) Start->CheckCAS SearchTier1 Search Tier 1 Catalogs (BLD Pharm, Ambeed) CheckCAS->SearchTier1 InStock In Stock? SearchTier1->InStock Order Place Order (Request CoA & H-NMR) InStock->Order Yes Aggregators Check Aggregators (MolPort, ChemSpace) InStock->Aggregators No Aggregators->Order Stock Found CustomSynth Request Custom Synthesis (Lead time: 4-6 weeks) Aggregators->CustomSynth No Stock Found

Figure 1: Procurement Decision Tree. Prioritize CAS verification to avoid isomer confusion.

Part 2: Quality Control & Validation Protocol

Upon receipt, the chemical identity must be validated. Commercial samples of keto-acids can degrade into lactones or absorb significant moisture.

Analytical Protocol (Self-Validating)

Method A: 1H-NMR Spectroscopy (Primary Identity)

  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Key Diagnostic Signals:

    • 
       ~2.4–2.5 ppm (Triplet, 4H): Protons 
      
      
      
      to the ketone (both sides, C4 and C6).
    • 
       ~2.3 ppm (Triplet, 2H): Protons 
      
      
      
      to the carboxylic acid (C2).
    • 
       ~0.9 ppm (Triplet, 3H): Terminal methyl group (C9).
      
  • Validation Check: Integration ratio of Methyl (3H) to

    
    -Keto/Acid regions must be 3:6. Significant deviation suggests lactonization or solvent contamination.
    

Method B: GC-MS (Purity & Mass)

  • Pre-treatment: Direct injection of carboxylic acids leads to peak tailing. Derivatization is mandatory.

  • Protocol:

    • Dissolve 5 mg sample in 0.5 mL dichloromethane.

    • Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

    • Inject.

  • Expected Mass: Parent ion will be M+ (TMS ester) or M+ (TMS ester/TMS enol ether). Look for fragment m/z 172 (free acid MW) + 72 (TMS mass adjustment).

QC_Workflow Sample Raw Sample (5-Oxononanoic Acid) Visual Visual Inspection (Clear oil or low-melt solid) Sample->Visual NMR 1H-NMR (CDCl3) Check C5-Ketone Integrals Visual->NMR Deriv Derivatization (BSTFA/TMCS) Visual->Deriv Pass Release for Use NMR->Pass Integrals Correct GCMS GC-MS Analysis GCMS->Pass Purity >95% Deriv->GCMS

Figure 2: Quality Control Workflow. Derivatization is critical for accurate GC-MS assessment of keto acids.

Part 3: Handling & Synthetic Utility

Handling and Storage[2]
  • Physical State: Typically a viscous, colorless to pale yellow liquid or low-melting solid.

  • Hygroscopicity: Moderate. Store under nitrogen/argon.

  • Storage: Refrigerator (+4°C) is sufficient for short-term. Freezer (-20°C) recommended for long-term (>6 months) to prevent slow decarboxylation or oxidation.

Application: Heterocyclic Scaffold Synthesis

5-Oxononanoic acid is a "1,4-dicarbonyl equivalent" (functionally), making it ideal for the Paal-Knorr synthesis or related cyclizations.

Protocol: Synthesis of 6-butyl-4,5-dihydropyridazin-3(2H)-one This reaction demonstrates the utility of the


-keto acid motif.
  • Reagents: 5-Oxononanoic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve 5-oxononanoic acid in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux for 2–4 hours.

    • Monitor by TLC (disappearance of acid spot).

  • Workup: Concentrate in vacuo. The product usually precipitates or crystallizes upon cooling.

  • Mechanism: The hydrazine attacks the ketone (C5) and the carboxylic acid (C1) to form a six-membered pyridazinone ring.

References

  • PubChem. 5-Oxononanoic acid (Compound CID 5282980).[3] National Library of Medicine. Accessed Oct 2025.[4] Link

  • BLD Pharm. Product Analysis: 5-Oxononanoic acid (Cat# BD308017).[1]Link

  • Ren, R.F., et al. (Distinction from 9-oxo isomer). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity.[5] J. Clin. Biochem. Nutr. 52(3), 228-233 (2013).[5] Link

  • NIST Chemistry WebBook. Mass Spectra of Organic Acids. (General protocol for acid derivatization). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Oxononanoic Acid Synthesis

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 5-Oxononanoic acid (also known as 4-valerylbutyric acid or 5-ketononanoic acid). It prioritizes high-yield...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 5-Oxononanoic acid (also known as 4-valerylbutyric acid or 5-ketononanoic acid).

It prioritizes high-yield methodologies, specifically addressing the common pitfalls of "oily" product isolation, over-oxidation, and Grignard bis-addition.

Ticket ID: 5-OXO-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic: Select Your Synthetic Route

Before troubleshooting, identify your current pathway.[2] The two most common routes yield vastly different impurity profiles.

RouteSelection Start Start: Select Precursor Decision Do you have an Ozone Generator? Start->Decision Cyclic Route A: 1-Butylcyclopentene (Oxidative Cleavage) Cyclic_Issue Common Issue: Aldehyde contamination or dangerous ozonides Cyclic->Cyclic_Issue Anhydride Route B: Glutaric Anhydride (Nucleophilic Opening) Anhydride_Issue Common Issue: Tertiary Alcohol (Bis-addition) or Lactonization Anhydride->Anhydride_Issue Decision->Cyclic Yes (Recommended) Decision->Anhydride No (Alternative)

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on lab capabilities.

Protocol A: Oxidative Cleavage (The "Gold Standard")

Target Yield: >80% Precursor: 1-Butylcyclopentene[1]

This route is preferred for its atom economy and ability to generate the carboxylic acid and ketone functionalities simultaneously.

The Workflow
  • Precursor Synthesis: Reaction of cyclopentanone with ButylMgBr, followed by acid-catalyzed dehydration to yield 1-butylcyclopentene.[1]

  • Ozonolysis: Cleavage of the C1-C2 double bond.[1]

  • Oxidative Workup: Crucial Step. You must use an oxidative quench (H₂O₂) rather than a reductive one (DMS/Zn) to obtain the acid.

Step-by-Step Optimization

Step 1: Ozonolysis

  • Setup: Dissolve 1-butylcyclopentene in MeOH/CH₂Cl₂ (1:1). Cool to -78°C.[1][3]

  • Process: Bubble O₃ until a persistent blue color appears (indicating saturated ozone).[1] Purge with N₂ to remove excess O₃.[1]

  • Critical Control Point: Do not warm up the reaction mixture yet. The ozonide is unstable.

Step 2: Oxidative Workup (The Yield Maker)

  • Reagent: 30% H₂O₂ in 50% NaOH (aq).

  • Action: Add the basic peroxide solution slowly to the cold reaction mixture.

  • Observation: A vigorous exotherm will occur.[1][2] This converts the intermediate ozonide/aldehyde directly to the carboxylic acid.

  • Troubleshooting: If you use DMS (Dimethyl sulfide), you will produce 5-oxononanal (aldehyde), which is an oil that is difficult to oxidize cleanly to the acid without affecting the ketone.

Step 3: Isolation

  • Acidify the aqueous layer with HCl to pH 2.

  • Extract with Et₂O.[1] The product is an oil; do not expect spontaneous crystallization.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Product is an Aldehyde (NMR CHO peak @ 9.8 ppm) Reductive workup used (DMS/Zn).[1]Rework: Dissolve crude in acetone and titrate with Jones Reagent (CrO₃/H₂SO₄) at 0°C to oxidize CHO to COOH.
Low Yield / Tarry Residue Polymerization of ozonides.[1]Ensure temperature remains <-70°C during O₃ addition.[1] Perform oxidative workup immediately after purging.[1][2]
Explosion/Safety Hazard Concentration of ozonides.[1]NEVER concentrate the ozonolysis mixture before quenching. The ozonide must be destroyed in solution.

Protocol B: Anhydride Opening (The "Lab Bench" Alternative)

Target Yield: 60-70% Precursors: Glutaric Anhydride + Butylmetal species[1]

This route avoids ozone but suffers from "double addition" where the organometallic reagent attacks the product ketone, forming a tertiary alcohol.

The "Bis-Addition" Trap

Direct addition of Butyl Magnesium Bromide (Grignard) to Glutaric Anhydride usually yields a mixture of:

  • 5-Oxononanoic acid (Target)[1]

  • 5-Butyl-5-nonanol (Tertiary Alcohol - Impurity)[1]

  • Delta-lactone derivatives.[1]

The Fix: Transmetallation (Organozinc/Cadmium)

To stop the reaction at the ketone stage, you must lower the reactivity of the nucleophile.

Optimized Protocol:

  • Reagent Preparation: Prepare ButylMgBr in dry ether.

  • Transmetallation: Add anhydrous ZnCl₂ (0.5 equiv) or CdCl₂ (toxic, but effective) to form the organozinc/cadmium reagent.

    • Reaction:

      
      
      
  • Addition: Add the Organozinc reagent to a solution of Glutaric Anhydride in THF at 0°C.

  • Quench: Acidic hydrolysis.

GrignardFix Grignard Butyl-MgBr (Too Reactive) Organozinc Butyl-Zn-X (Moderate Reactivity) Grignard->Organozinc + ZnCl2 TertiaryAlc Tertiary Alcohol (Over-reaction) Grignard->TertiaryAlc Direct Addition ZnCl2 ZnCl2 Product 5-Oxononanoic Acid (Ketone Intact) Organozinc->Product + Anhydride (Stops at Ketone) Anhydride Glutaric Anhydride

Figure 2: Modulating reactivity via transmetallation to prevent over-alkylation.[1]

Frequently Asked Questions (FAQs)

Q: My product is a dark oil that won't crystallize. Is it impure? A: Not necessarily.[1] 5-Oxononanoic acid is a liquid at room temperature (Melting Point is low, often <20°C depending on purity).[1]

  • Validation: Check purity via TLC (System: Hexane/EtOAc 3:1 + 1% Acetic Acid).[1] Stain with KMnO₄ or Anisaldehyde.[1]

  • Purification: If vacuum distillation is difficult (high boiling point >150°C at reduced pressure), convert it to the semicarbazone derivative for crystallization, then hydrolyze back to the acid.

Q: Can I use the Weinreb Amide method? A: Yes, this is an excellent alternative to Organozinc.

  • Open Glutaric Anhydride with N,O-dimethylhydroxylamine to form the mono-Weinreb amide.[1]

  • Add ButylMgBr.[1] The stable tetrahedral intermediate prevents double addition.

  • Note: This adds two steps (amide formation + protection) compared to the Ozonolysis route.

Q: How do I remove unreacted Glutaric Acid/Anhydride from Route B? A: Glutaric acid is much more water-soluble than 5-oxononanoic acid.[1]

  • Wash: Perform multiple washes of the organic layer with warm water.

  • Partition: Extract the mixture with saturated NaHCO₃. Both acids go into the water. Wash with ether (removes neutral impurities).[1] Acidify aqueous layer and extract with DCM.[1] The glutaric acid will largely remain in the aqueous phase if the volume is sufficient, due to its high polarity compared to the C9 keto-acid.

Summary of Physicochemical Properties

Use these values to design your workup.

PropertyValueRelevance to Troubleshooting
Molecular Formula C₉H₁₆O₃MW = 172.22 g/mol
Boiling Point ~160-170°C @ 10 mmHgHigh vacuum required for distillation.[1][4]
Solubility Soluble in Et₂O, DCM, EtOH.Use DCM for extraction; Hexane for washing out non-polar impurities.[1]
pKa ~4.8 (Carboxylic acid)Extractable into NaHCO₃ (aq).[1]

References

  • Ozonolysis of Cyclic Enones

    • Methodology: Schreiber, S. L., & Claus, R. E. (1982). "Ozonolytic cleavage of cycloalkenes to terminally differentiated products." Organic Syntheses, 64, 150.
    • Specific Application (5-Ketohexanoic analog): PrepChem.[1] (n.d.). "Synthesis of 5-keto-hexanoic acid." Retrieved from

  • Blaise & Organometallic Reactions

    • Blaise Reaction Overview: Rao, H. S. P., et al. (2008). "The Blaise reaction."[2] Tetrahedron, 64(35), 8037-8043.[1]

    • Preventing Grignard Over-addition: Cason, J. (1947).[1] "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32.[1]

  • Physical Properties & Safety

    • Data: National Center for Biotechnology Information.[1] (2025).[1][2][5][6] "PubChem Compound Summary for CID 5282980, 5-Oxononanoic acid." Retrieved from [1]

  • Biotechnological/Alternative Routes

    • Enzymatic Cascade: Otte, K. B., et al. (2013). "Synthesis of 9-oxononanoic acid, a precursor for biopolymers."[1][5] ChemSusChem, 6(11), 2149-2156.[1] (Note: Discusses the 9-oxo isomer, validating the difficulty of specific mid-chain oxidation).

Sources

Optimization

Technical Support Center: High-Fidelity Quantification of 5-Oxononanoic Acid

Senior Application Scientist: Dr. Aris Thorne Department: Lipidomics & Metabolic Flux Analysis Last Updated: February 2, 2026 Executive Summary 5-Oxononanoic acid (5-ONA) presents a unique analytical challenge due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Lipidomics & Metabolic Flux Analysis Last Updated: February 2, 2026

Executive Summary

5-Oxononanoic acid (5-ONA) presents a unique analytical challenge due to its dual functionality: a mid-chain ketone group (prone to enolization and thermal instability) and a terminal carboxylic acid (requiring ionization or esterification). Often derived from the peroxidation of unsaturated fatty acids or fungal metabolism, accurate quantification requires rigorous stabilization.

This guide moves beyond generic protocols to address the specific physicochemical hurdles of 5-ONA analysis. We focus on Double Derivatization GC-MS (for maximum sensitivity) and Targeted LC-MS/MS (for high throughput).

Module 1: Sample Preparation & Extraction

Q: My recovery rates are consistently below 60%. What is trapping the analyte?

A: The issue is likely pH-dependent phase distribution. 5-ONA has a pKa of approximately 4.5. At physiological pH (7.4), it exists as a carboxylate anion, which is highly water-soluble and will not partition into organic solvents effectively.

The Protocol Fix:

  • Acidification: You must lower the sample pH to ~3.0 using 1M HCl or Formic Acid. This protonates the carboxylic acid (

    
    ), rendering the molecule neutral and lipophilic.
    
  • Solvent Choice: Avoid pure hexane. Use Ethyl Acetate or a Chloroform:Methanol (2:1) mixture. The ketone group adds polarity that makes 5-ONA less soluble in extremely non-polar solvents like hexane compared to unsubstituted fatty acids.

Q: I see high variability between technical replicates. Why?

A: Keto-enol tautomerization and volatility. Mid-chain keto acids are volatile. Evaporating solvents to dryness under high heat or vacuum can cause significant analyte loss.

The Protocol Fix:

  • Never evaporate to complete dryness. Leave ~10-20 µL of solvent or add a "keeper" solvent (e.g., 10 µL of dodecane) before N2 blowdown.

  • Temperature Control: Keep evaporation temperatures < 35°C.

Module 2: GC-MS Quantification (The Gold Standard)

Q: I see peak tailing and "ghost" peaks in my chromatogram. Is my column dirty?

A: Likely not. You are seeing thermal degradation of the underivatized ketone. Injecting keto acids with only the carboxylic acid derivatized (e.g., as a methyl ester) is insufficient. The free ketone group can interact with active sites in the injection liner, leading to degradation.

The Solution: Double Derivatization Strategy You must "lock" both functional groups.

  • Step 1: Oximation (Locks the Ketone). React with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) or Methoxime . This converts the ketone into a stable oxime ether.

  • Step 2: Silylation/Esterification (Locks the Acid). React with BSTFA or MTBSTFA .

The Workflow:

G Sample Biological Sample (Plasma/Tissue) Acidify Acidify to pH 3.0 (Protonation) Sample->Acidify Extract LLE Extraction (Ethyl Acetate) Acidify->Extract Deriv1 Deriv 1: Oximation (PFBHA/Methoxime) Locks Ketone Extract->Deriv1 Organic Phase Deriv2 Deriv 2: Silylation (BSTFA + 1% TMCS) Locks Carboxyl Deriv1->Deriv2 60°C, 30 min GCMS GC-MS Analysis (SIM Mode) Deriv2->GCMS

Caption: The "Double-Lock" derivatization workflow prevents thermal degradation of the ketone group during GC injection.

Module 3: LC-MS/MS Quantification

Q: My sensitivity in ESI is poor compared to standard fatty acids.

A: The ketone group withdraws electron density, affecting ionization efficiency. While ESI(-) is standard for fatty acids, 5-ONA can be stubborn.[1]

Troubleshooting Steps:

  • Mobile Phase Additives: Ensure you are using 0.01% Acetic Acid (not Formic Acid). Formic acid can sometimes suppress ionization of weak acids in negative mode.

  • Column Selection: Use a C18 column with high pore size or a C8 column . 5-ONA is less hydrophobic than nonanoic acid; a C8 column often provides sharper peak shapes by reducing hydrophobic retention broadening.

  • Derivatization (Optional but Recommended): If sensitivity < 10 ng/mL is required, derivatize with DNPH (2,4-Dinitrophenylhydrazine). This targets the ketone and introduces a moiety that ionizes exceptionally well in ESI(-).

Q: How do I distinguish 5-Oxononanoic acid from its isomer, 9-Oxononanoic acid?

A: You must rely on Chromatographic Resolution and unique MRM transitions. Mass spectrometry alone cannot easily distinguish these isomers in full scan mode as they have the same molecular weight (172.22 g/mol ).

Differentiation Strategy:

  • Retention Time: 9-Oxononanoic acid (terminal ketone) is slightly more polar than 5-Oxononanoic acid (mid-chain). On a Reverse Phase C18 column, 9-ONA elutes earlier than 5-ONA.

  • MRM Transitions (ESI-):

    • 5-ONA: Precursor 171.1

      
       Product 127.1 (Loss of 
      
      
      
      ) and specific cleavage alpha to the ketone.
    • 9-ONA: Precursor 171.1

      
       Product 153.1 (Loss of 
      
      
      
      ) is often more dominant due to the terminal aldehyde/ketone equilibrium.

Module 4: Comparative Methodologies

FeatureGC-MS (NICI)LC-MS/MS (ESI-)
Sensitivity High (Femtomolar range with PFBHA)Moderate (Nanomolar range)
Sample Prep Complex (Double Derivatization)Simple (Protein Precip or LLE)
Throughput Low (30-45 min/sample)High (5-10 min/sample)
Specificity Excellent (Isomer resolution)Good (Requires optimized gradient)
Best For Discovery, Trace AnalysisClinical Routine, High Volume

Module 5: Validated Reference Pathways

Understanding the origin of 5-ONA helps in interpreting your data. It is not just a random metabolite; it is a specific cleavage product.

Pathway LA Linoleic Acid (C18:2) Perox Lipid Peroxidation (ROS Attack) LA->Perox Cleavage Oxidative Cleavage Perox->Cleavage ONA9 9-Oxononanoic Acid (Terminal) Cleavage->ONA9 Primary Product Metab Beta-Oxidation / Metabolism ONA9->Metab Chain Shortening? ONA5 5-Oxononanoic Acid (Target Analyte) Metab->ONA5 Specific Fungal/Microbial Transformation

Caption: 5-ONA is often a downstream metabolite of primary lipid oxidation products or specific microbial biotransformation.

References

  • Lipid Maps. (2024).[2] Structure and Classification of Oxo-fatty Acids (LMFA0106). Lipid Maps Structure Database.[2] [Link]

  • National Institutes of Health (NIH). (2021). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.[Link]

  • PubChem. (2024).[2] 5-Oxononanoic Acid Compound Summary (CID 5282980).[2] National Library of Medicine. [Link]

  • Shimadzu Application News. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.[Link]

Sources

Troubleshooting

optimizing reaction conditions for 5-Oxononanoic acid

Technical Support Center: 5-Oxononanoic Acid Synthesis & Optimization Executive Summary & Reaction Logic Q: What is the most reliable synthetic route for 5-oxononanoic acid in a research setting? A: While oxidative cleav...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Oxononanoic Acid Synthesis & Optimization

Executive Summary & Reaction Logic

Q: What is the most reliable synthetic route for 5-oxononanoic acid in a research setting?

A: While oxidative cleavage of fatty acids is used industrially, the most precise laboratory-scale method is the nucleophilic ring-opening of glutaric anhydride using a butyl-organometallic reagent (Grignard or Organozinc).

This pathway constructs the C9 skeleton by linking a C5 electrophile (Glutaric Anhydride) with a C4 nucleophile (Butylmagnesium Bromide or Butylzinc).

The Core Challenge: The primary failure mode is over-addition . The product of the first addition is a keto-carboxylate. If the reaction temperature is not strictly controlled, the highly reactive Grignard reagent will attack the newly formed ketone, leading to a tertiary alcohol byproduct (bis-addition) rather than the desired keto-acid.

Experimental Protocol & Optimization (The "How-To")

Q: My yield is low (<40%) and I see significant byproducts. How do I optimize the Grignard addition?

A: You are likely experiencing "double addition." To fix this, you must switch from a standard addition to a controlled low-temperature addition or use a less reactive nucleophile .

Optimized Protocol: Low-Temperature Grignard Addition
ParameterStandard Condition (Prone to Failure)Optimized Condition (High Selectivity) Rationale
Temperature 0°C or Room Temp-78°C (Dry Ice/Acetone) At -78°C, the tetrahedral intermediate is stable, and the reaction rate of the ketone byproduct is kinetically suppressed.
Solvent Diethyl Ether (

)
THF / Toluene (1:1) THF coordinates Mg, stabilizing the reagent; Toluene helps precipitate the carboxylate salt, protecting it from further attack.
Addition Order Anhydride to GrignardGrignard to Anhydride (Slow) Adding the nucleophile to the electrophile ensures the anhydride is always in excess until the endpoint, minimizing over-alkylation.
Stoichiometry 1.5 - 2.0 eq Grignard0.95 - 1.05 eq Grignard Excess Grignard immediately attacks the product. Use a slight deficit or exact stoichiometry.
Step-by-Step Workflow:
  • Dissolution: Dissolve Glutaric Anhydride (1.0 eq) in anhydrous THF (0.5 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the solution to -78°C . Allow 15 minutes for thermal equilibration.

  • Addition: Add Butylmagnesium Bromide (1.0 eq, 2.0 M in THF) dropwise over 60 minutes via syringe pump. Crucial: Maintain internal temp < -70°C.

  • Aging: Stir at -78°C for 2 hours. Do not warm to RT yet.

  • Quench: Quench cold with 1M HCl. The acidification converts the magnesium salt into the free keto-acid.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Troubleshooting Guide (Q&A)

Q: I see a large "diol" or "lactone" peak in my GC-MS. What happened? A: This is the classic Over-Addition signature.

  • Diagnosis: The Grignard reagent attacked the ketone group of your product.

  • Fix: If -78°C is insufficient, switch to Organozinc reagents (Reformatsky-type or Alkylzinc halides). Organozincs are less nucleophilic than Grignards and tolerate ketones, stopping cleanly at the mono-addition stage.

    • Alternative Reagent: Use

      
       (prepared from Zn dust + Butyl iodide) with a Pd(0) catalyst (Negishi coupling conditions).
      

Q: My product solidifies or crashes out during the reaction. Is this a problem? A: No, this is actually beneficial . The intermediate species is the magnesium carboxylate salt of the keto-acid. This salt is often insoluble in ether/toluene.

  • Mechanism: Precipitation removes the intermediate from the solution phase, effectively "protecting" the ketone moiety from further attack by the Grignard reagent remaining in solution.

  • Action: Do not add co-solvents to dissolve the precipitate. Maintain vigorous stirring to ensure mass transfer.

Q: How do I purify the 5-oxononanoic acid from the unreacted starting materials? A: Use Acid-Base Extraction rather than column chromatography for the bulk separation.

  • Basify: Treat the crude organic mixture with 1M NaOH. The 5-oxononanoic acid (and glutaric acid) will move to the aqueous layer as carboxylates. Neutral organics (impurities, octane, ketones) stay in the organic layer.

  • Wash: Wash the aqueous layer with

    
     to remove non-acidic byproducts.
    
  • Acidify: Acidify the aqueous layer to pH 1-2 with HCl.

  • Extract: Extract the now-protonated 5-oxononanoic acid back into EtOAc.

  • Distill: If necessary, perform vacuum distillation. Note: 5-oxononanoic acid is stable, but prolonged heating can induce dehydration to cyclic enol-lactones.

Visualizing the Process

Figure 1: Reaction Logic & Critical Control Points

This diagram illustrates the kinetic competition between the desired pathway (Route A) and the fatal over-addition (Route B).

G cluster_0 Critical Control Point Start Glutaric Anhydride (C5 Electrophile) Inter Intermediate Salt (Magnesium Carboxylate) Start->Inter Step 1: Nucleophilic Attack (-78°C, THF) Reagent Butyl-MgBr (C4 Nucleophile) Reagent->Inter Product 5-Oxononanoic Acid (Target) Inter->Product Acid Quench (H+) Byproduct Tertiary Alcohol/Diol (Over-Alkylation) Inter->Byproduct Step 2: Over-Addition (If Temp > -20°C or Excess Reagent)

Caption: Figure 1. The bifurcation point at the Intermediate Salt determines yield. Low temperature prevents the red path (Over-Addition).

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Issue Identification Prob1 Problem: Low Yield (<40%) Start->Prob1 Prob2 Problem: Impurity Profile Start->Prob2 Cause1 Did the reaction precipitate heavily? Prob1->Cause1 Cause2 Is the byproduct a tertiary alcohol? Prob2->Cause2 Cause3 Is the byproduct Glutaric Acid? Prob2->Cause3 Sol1 Normal Behavior. Do NOT solubilize. Precipitation protects product. Cause1->Sol1 Yes Sol2 Over-Addition. Reduce Temp to -78°C. Switch to Organozinc. Cause2->Sol2 Yes Sol3 Hydrolysis of Anhydride. Dry solvents/glassware thoroughly. Check Reagent Molarity. Cause3->Sol3 Yes

Caption: Figure 2. Diagnostic logic for common failure modes in keto-acid synthesis.

References

  • Preparation of Keto-Acids from Anhydrides

    • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. (Foundational text on suppressing over-addition in anhydride reactions).
    • Note: While Cason suggests Cadmium, modern protocols adapt these principles to Zinc or low-temp Grignard.
  • Grignard Selectivity & Temperature Control

    • ChemistrySteps. (2021).[1][2] "Reaction of Anhydrides with Grignard Reagents."

  • Synthesis of 5-Oxodecanoic Acid (Analogous Protocol)

    • BenchChem Technical Support.[3] (2025).[1][3][4][5][6] "Synthesis of 5-Oxodecanoic Acid for Research Applications." (Demonstrates the parallel synthesis of the C10 analog using the same anhydride strategy).

  • Physical Properties & Stability

    • PubChem. "5-Oxononanoic acid (CAS 3637-15-8)."[4] National Library of Medicine.

Sources

Optimization

preventing side reactions in 5-Oxononanoic acid synthesis

This technical guide addresses the synthesis of 5-Oxononanoic acid (also known as 4-butyrylbutyric acid or -ketononanoic acid) via the nucleophilic ring-opening of glutaric anhydride using a butyl-metal species. This tra...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 5-Oxononanoic acid (also known as 4-butyrylbutyric acid or


-ketononanoic acid) via the nucleophilic ring-opening of glutaric anhydride  using a butyl-metal species.

This transformation is chemically precarious. The primary technical challenge is preventing the bis-addition of the organometallic reagent, which leads to the formation of a tertiary alcohol (diol derivative) rather than the desired keto-acid.

Topic: Preventing Side Reactions in Anhydride Ring-Opening Target Molecule: 5-Oxononanoic Acid (CAS: 3637-14-7) Primary Precursors: Glutaric Anhydride + Butylmagnesium Bromide (or equivalent)

PART 1: THE CORE CHALLENGE (Bis-Addition)

In the synthesis of


-keto acids from cyclic anhydrides, the reaction proceeds through a keto-carboxylate intermediate. The technical failure point occurs because the ketone formed in situ is often more reactive toward the nucleophile than the initial anhydride, leading to a "runaway" reaction.
Mechanism of Failure (The "Fork in the Road")
  • Step 1 (Desired): Nucleophilic attack opens the ring, forming the magnesium salt of the keto-acid.

  • Step 2 (Side Reaction): If the temperature is too high or the reagent is in excess, a second equivalent of nucleophile attacks the newly formed ketone, yielding a tertiary alkoxide.

ReactionPath Start Glutaric Anhydride + n-BuMgBr Inter Intermediate A: Keto-Carboxylate Salt Start->Inter Ring Opening (Fast) Product Target: 5-Oxononanoic Acid Inter->Product Acidic Workup (Controlled) SideProduct Side Product: Tertiary Alcohol/Diol Inter->SideProduct 2nd Addition (Over-reaction)

Figure 1: The bifurcation of the reaction pathway.[1][2] The goal is to stabilize Intermediate A and prevent the path to the Side Product.

PART 2: OPTIMIZED PROTOCOLS

To ensure mono-addition, we recommend two distinct protocols depending on available equipment and reagents.

Method A: The Organozinc "Transmetallation" (Recommended)

Best for: High selectivity and reproducibility. Organozinc reagents are less nucleophilic than Grignards; they react readily with anhydrides but are sluggish toward ketones, effectively "self-stopping" the reaction at the desired stage.

Reagents:

  • n-Butylmagnesium bromide (2.0 M in THF)

  • Zinc Chloride (

    
    ), anhydrous (dried under vacuum/heat)
    
  • Glutaric Anhydride[3][4]

Protocol:

  • Preparation of Butylzinc: In a flame-dried flask under Argon, dissolve 1.1 equiv of anhydrous

    
     in THF. Cool to 0°C.[5]
    
  • Transmetallation: Slowly add 1.1 equiv of n-BuMgBr. Stir for 20 minutes. The solution now contains the organozinc species (

    
     or 
    
    
    
    ).
  • Addition: Cool the mixture to -10°C. Add 1.0 equiv of Glutaric Anhydride (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to room temperature over 2 hours.

  • Quench: Quench with 1M HCl. Extract with Ethyl Acetate.

  • Purification: The product is an acid; base extraction (

    
    ) followed by re-acidification is highly effective for purification.
    
Method B: Cryogenic Grignard (High Risk/High Reward)

Best for: Rapid synthesis when transmetallation reagents are unavailable. This method relies on kinetic control. At -78°C, the tetrahedral intermediate is stable, and the rate of the second addition is significantly slower.

Protocol:

  • Dissolution: Dissolve 1.0 equiv of Glutaric Anhydride in dry THF. Cool strictly to -78°C (Dry ice/Acetone).

  • Slow Addition: Add 1.05 equiv of n-BuMgBr extremely slowly (e.g., via syringe pump over 1 hour).

    • Critical: Localized heating at the injection tip causes bis-addition. Slow addition mitigates this.

  • Soak: Stir at -78°C for 2 hours.

  • Quench: Quench at -78°C with excess acetic acid or dilute HCl before allowing the flask to warm up. This protonates the intermediate immediately, preventing reaction during the warming phase.

PART 3: TROUBLESHOOTING & FAQs
Data Summary: Reagent Selectivity
Reagent SystemReactivity toward AnhydrideReactivity toward KetoneRisk of Side Reaction
Grignard (RMgX) HighHighCritical (Requires -78°C)
Organolithium (RLi) Very HighVery HighAvoid (Uncontrollable)
Organozinc (RZnX) ModerateLowMinimal (Recommended)
Organocadmium (RCd) ModerateNegligibleMinimal (Toxic, Legacy method)
Common User Issues

Q1: I isolated a product with an -OH group and two butyl chains. What happened? Diagnosis: You formed the tertiary alcohol (bis-addition).[6] Fix: This occurs if the ketone product competes with the anhydride for the Grignard reagent.

  • Immediate Action: Switch to Method A (Organozinc) .

  • If using Method B: Ensure your addition rate is slower and the temperature never rises above -70°C during addition. Ensure you are not using a large excess of Grignard (keep it 1.05 equiv max).

Q2: I recovered mostly starting material (Glutaric Anhydride) and Butane gas. Diagnosis: Moisture contamination. Explanation: Grignard reagents are strong bases.[7][8] If your Glutaric Anhydride or solvent was "wet," the Grignard simply deprotonated the water (forming Butane) and died. Fix: Dry your Glutaric Anhydride in a vacuum desiccator or recrystallize it from dry chloroform/ether before use. Freshly distill THF over Sodium/Benzophenone.

Q3: The product is polymerizing during distillation. Diagnosis: Intermolecular esterification. Explanation: 5-Oxononanoic acid contains both a ketone and a carboxylic acid. While relatively stable, heating it in the presence of trace acid can promote oligomerization. Fix: Avoid high-temperature distillation. Use Kugelrohr distillation (short path) under high vacuum (<0.1 mmHg). Alternatively, purify via acid-base extraction rather than distillation.

Q4: Can I use the acid chloride (Glutaryl chloride) instead? Diagnosis: Not recommended for mono-addition. Explanation: Acid chlorides are highly reactive. If you use glutaryl chloride, you must use 2 equivalents of organometallic to treat both ends, or risk a messy mixture of products. The anhydride is chemically superior for synthesizing the mono-acid derivative because the first attack generates a carboxylate salt (COO-), which electronically shields that end of the molecule from further reaction.

REFERENCES
  • Cason, J. (1946). The Use of Organocadmium Reagents for the Preparation of Ketones.[1][2][9] Chemical Reviews, 38(3), 339–360.

    • Foundational text on using less reactive metals (Cd, Zn) to stop nucleophilic attack at the ketone stage.

  • Shirley, D. A. (1954). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium.[2] Organic Reactions, 8, 28-58.

    • Comprehensive review of the reaction mechanisms and side-reaction prevention in keto-acid synthesis.

  • BenchChem. (2025).[10] Synthesis of 5-Oxodecanoic Acid for Research Applications. Technical Support Notes.

    • Modern protocol verification for long-chain keto-acid synthesis via anhydride ring opening.

  • Organic Chemistry Portal. (2023). Grignard Reaction - Reactivity and Selectivity.[9]

    • General reference for Grignard reactivity profiles with anhydrides vs ketones.

Sources

Troubleshooting

Technical Support Center: 5-Oxononanoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-Oxononanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Oxononanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common sources of experimental variability associated with this keto acid. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose issues, optimize your protocols, and ensure the generation of reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge and common inquiries regarding 5-Oxononanoic acid.

Q1: What is 5-Oxononanoic acid and what are its key properties?

A1: 5-Oxononanoic acid is an organic compound featuring a nine-carbon chain with a carboxylic acid group at one end and a ketone functional group at the C-5 position.[1] This bifunctional nature makes it a useful building block in organic synthesis. It belongs to the class of oxo fatty acids.[1] Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₆O₃PubChem[1]
Molecular Weight 172.22 g/mol PubChem[1]
CAS Number 3637-15-8PubChem[1]
Appearance Solid (typical)Cayman Chemical[2] (for 9-isomer)
pKa (Strongest Acidic) ~4.76ChemAxon (via PubChem)[3] (for 9-isomer)
Solubility Slightly soluble in chloroform and methanol.[2] (for 9-isomer) Practically insoluble in water.[3]PubChem[3]

Q2: How should I properly store and handle 5-Oxononanoic acid?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] A temperature of -20°C is recommended for long-term stability, particularly to minimize potential degradation pathways like autoxidation.[2]

  • Incompatibilities: Avoid storage with strong oxidizing agents and bases.[5][6] As a carboxylic acid, it can react corrosively with metals; therefore, storage in metal cabinets should be avoided unless a secondary containment tray is used.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[6] Avoid creating dust if handling a solid form.[4]

Q3: My compound appears to have degraded. What are the likely causes?

A3: Degradation can arise from several factors. Carboxylic acids can be susceptible to oxidative decarboxylation under certain conditions, though this is less common for saturated chains. The ketone group can potentially undergo reactions if exposed to incompatible reagents. The most common issue, however, is slow autoxidation if not stored under an inert atmosphere, especially if trace metal impurities are present. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice.

Q4: What are the recommended analytical techniques for purity assessment and characterization?

A4: A multi-technique approach is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals to look for include the carboxylic acid proton, protons alpha to the ketone, and protons alpha to the acid.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and can help identify impurities.[7] Derivatization may be necessary for GC analysis to increase volatility.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or acetic acid) is a good starting point.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic stretches for the C=O of the ketone (approx. 1715 cm⁻¹) and the C=O (approx. 1700 cm⁻¹) and broad O-H (approx. 2500-3300 cm⁻¹) of the carboxylic acid.

Section 2: Troubleshooting Guide

This guide provides systematic approaches to common experimental problems.

Problem 1: Low or Inconsistent Yield During Synthesis

  • Symptoms: The final isolated mass of 5-Oxononanoic acid is significantly lower than the theoretical maximum, or the yield varies dramatically between seemingly identical reaction runs.

  • Causality: Low yields in organic synthesis are often traced back to impure reagents, suboptimal reaction conditions (time, temperature), or inefficient workup and purification procedures.[9] Side reactions, such as self-condensation or reactions with solvent, can also consume starting material.

Systematic Troubleshooting Steps:

  • Verify Reagent Quality:

    • Action: Check the purity and age of your starting materials. If using reagents that are sensitive to air or moisture (e.g., organometallics, strong bases like LDA), ensure they were handled under strictly anhydrous/anaerobic conditions.

    • Rationale: Contaminants can initiate side reactions or poison catalysts. Water is a common culprit that can quench many reactive intermediates.[9]

  • Analyze Reaction Monitoring Data:

    • Action: Review your Thin Layer Chromatography (TLC) or other in-process monitoring data. Did the starting material fully convert? Were multiple side products visible?

    • Rationale: Incomplete conversion is a direct cause of low yield. If the reaction stalled, it may require longer reaction times, higher temperatures, or additional reagent. The presence of significant side products points to issues with reaction selectivity.

  • Re-evaluate Reaction Conditions:

    • Action: Confirm that the reaction temperature was maintained correctly. Ensure stirring was efficient to allow proper mixing.

    • Rationale: Temperature control is critical. Deviations can alter reaction rates and favor side product formation. Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to undesired pathways.

  • Optimize the Workup Protocol:

    • Action: During aqueous workup, ensure the pH of the aqueous layer is correctly adjusted. Before extracting your carboxylic acid into an organic solvent, the aqueous layer must be acidified well below the pKa (~4.7) to ensure it is in the neutral, protonated form. A pH of 2 is recommended.

    • Rationale: If the pH is too high, the compound will remain in its carboxylate salt form, which is water-soluble, and will be lost in the aqueous layer, drastically reducing yield.

Problem 2: Product Purity Issues & Contaminant Identification

  • Symptoms: Analytical data (NMR, LC-MS) shows the presence of unexpected signals. The product may appear oily or discolored instead of being a clean solid.

  • Causality: Impurities can be unreacted starting materials, reagents, catalysts, or byproducts from side reactions. Inefficient purification is the most common reason these contaminants persist in the final product.

Troubleshooting Workflow for Purity Issues

The following diagram outlines a logical workflow for diagnosing and resolving product purity problems.

G cluster_0 Diagnosis Phase cluster_1 Resolution Phase Start Impure Product Detected (e.g., by NMR, LC-MS) AnalyzeData Analyze impurity signals. Correlate to known structures. Start->AnalyzeData IsStartingMaterial Is impurity a starting material? AnalyzeData->IsStartingMaterial IsReagent Is impurity a reagent or known byproduct? IsStartingMaterial->IsReagent No ImproveReaction Action: Improve Reaction - Increase reaction time/temp - Add more reagent IsStartingMaterial->ImproveReaction Yes Unknown Impurity is unknown. IsReagent->Unknown No ImproveWorkup Action: Improve Workup - Additional washes - Check pH during extraction IsReagent->ImproveWorkup Yes CharacterizeUnknown Action: Isolate & Characterize - Use prep-HPLC or prep-TLC - Acquire detailed MS/NMR data Unknown->CharacterizeUnknown ImprovePurification Action: Improve Purification - Recrystallize from new solvent - Run flash column chromatography ImproveReaction->ImprovePurification ImproveWorkup->ImprovePurification End Pure Product ImprovePurification->End Purity Confirmed CharacterizeUnknown->ImprovePurification

Caption: Troubleshooting workflow for identifying and resolving product purity issues.

Section 3: Key Experimental Protocols

To ensure reproducibility, we provide a validated, general-purpose protocol for the purification of 5-Oxononanoic acid.

Protocol: Purification by Acid-Base Extraction and Recrystallization

This protocol is designed to remove neutral organic impurities and unreacted acidic/basic starting materials.

I. Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (~10-20 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) aqueous solution. Stopper the funnel and shake gently at first to release CO₂ gas, venting frequently. Shake more vigorously for 1-2 minutes.

    • Causality: The basic solution deprotonates the carboxylic acid, forming the sodium carboxylate salt, which is soluble in the aqueous layer. Neutral impurities remain in the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or a 3M HCl solution dropwise while stirring until the pH is ~2. Check the pH with litmus or pH paper. The protonated 5-Oxononanoic acid will precipitate out if it is a solid or form an oily layer.

    • Causality: Re-protonating the carboxylate salt renders the molecule neutral again, making it insoluble in water and allowing for its recovery.

  • Final Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate or DCM.

  • Drying and Evaporation: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified, but potentially still amorphous, product.

II. Recrystallization

  • Solvent Selection: Choose a solvent system in which 5-Oxononanoic acid is soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system, such as ethyl acetate/hexanes or acetone/water, is often effective.

  • Procedure: a. Dissolve the acid from the extraction step in a minimal amount of the hot primary solvent (e.g., ethyl acetate). b. Slowly add the anti-solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). c. Add a few more drops of the primary solvent until the solution is clear again. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under a vacuum to remove residual solvent.

References
  • European Patent Office. (2019). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1.
  • Lund University Publications. (2022). Analysis of fatty acids in fatty acid- based herbicides by gas chromatography.
  • PubChem - NIH. 5-Oxopentanoic acid | C5H8O3 | CID 439963.
  • Green Chemistry (RSC Publishing). Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes.
  • PubMed. (n.d.). Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry.
  • Retrosynthesis. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems.
  • ECHEMI. 2553-17-5, 9-Oxononanoic acid Formula.
  • Benchchem. Application Notes and Protocols for the Purification of (2S)-2-methyl-5-oxohexanoic Acid.
  • Cayman Chemical. 9-Oxononanoic Acid (CAS 2553-17-5).
  • CHEMLYTE SOLUTIONS CO.,LTD. Buy 5-OXONONANOIC ACID Industrial Grade.
  • NIH. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood.
  • PubChem - NIH. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542).
  • PubChem - NIH. 5-Oxononanoic acid | C9H16O3 | CID 5282980.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • University of Rochester, Department of Chemistry. Troubleshoot a Reaction.
  • CDH Fine Chemical. NONANOIC ACID CAS NO 112-05-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Optimization

Technical Support Center: 5-Oxononanoic Acid (5-ONA) Experimental Integrity Guide

[1] Introduction: The "Phantom" Contaminant & Real Risks Working with 5-Oxononanoic acid (5-ONA) presents a unique set of challenges distinct from its more common isomer, 9-oxononanoic acid. While 9-ONA is a well-documen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Phantom" Contaminant & Real Risks

Working with 5-Oxononanoic acid (5-ONA) presents a unique set of challenges distinct from its more common isomer, 9-oxononanoic acid. While 9-ONA is a well-documented lipid peroxidation product, 5-ONA is a specific


-keto acid often used as a synthetic intermediate or metabolic probe.[1]

The most frequent "contamination" ticket we receive regarding 5-ONA is actually a misinterpretation of its fundamental chemistry:


-keto acid cyclization .[1] However, genuine chemical impurities and biological contaminants (endotoxins) remain critical risks for sensitive assays.[1] This guide distinguishes between intrinsic chemical behaviors and extrinsic contamination.[1]

Module 1: Chemical Identity & The Cyclization Equilibrium

Issue: "My HPLC/NMR shows two distinct species. Is my sample contaminated?"

Diagnosis: Likely False Positive .[1] Unlike simple fatty acids, 5-ONA contains a ketone group at the


-position (C5).[1] This structural feature allows the molecule to undergo reversible intramolecular cyclization, forming a six-membered hydroxyl-lactone (pseudo-acid)  ring.[1] This equilibrium is dynamic and solvent-dependent, often manifesting as "split peaks" or "impurities" in analytical data.[1]
The Mechanism: Open-Chain vs. Cyclic Pseudo-Acid

The carboxyl group acts as a nucleophile attacking the C5 ketone.[1] In non-polar solvents (e.g., Chloroform for NMR) or acidic HPLC mobile phases, the equilibrium shifts, often stabilizing the cyclic form.

G OpenChain Open Chain Form (5-Oxononanoic Acid) Free Ketone + Carboxyl Transition Intramolecular Nucleophilic Attack OpenChain->Transition Acid/Catalysis Cyclic Cyclic Pseudo-Acid (Hydroxyl-Lactone) Hemiacetal Ring Transition->Cyclic Equilibrium Shift Cyclic->OpenChain Base/Polar Solvent

Figure 1: The reversible cyclization of 5-Oxononanoic acid. The "impurity" observed is often the cyclic tautomer, not an external contaminant.

Troubleshooting Protocol: Verifying Tautomers vs. Impurities
ObservationTest / ActionInterpretation
NMR: Double peaks for

-protons.[1]
Run NMR in DMSO-d6 instead of CDCl3.DMSO disrupts internal H-bonding, shifting equilibrium to the open chain.[1] If peaks merge, it is not contamination.[1]
HPLC: Split peak or "shoulder".[1]Adjust Mobile Phase pH.Raising pH (to ~7.5) ionizes the carboxyl group, forcing the ring open. If the shoulder disappears, the sample is pure.
GC-MS: Multiple peaks with same Mass.Derivatization (Methylation).[1]Treat with diazomethane or BF3-MeOH.[1] This "locks" the carboxyl group as a methyl ester, preventing cyclization. A single peak confirms purity.[1]

Module 2: Extrinsic Chemical Contamination

Issue: "My mass spec shows unexpected peaks at M-14 or M+14."

Diagnosis: Synthesis Byproducts . 5-ONA is often synthesized via chain elongation or oxidation of precursors.[1] Common impurities include homologous keto acids or positional isomers that co-crystallize.[1]

Common Impurities Profile
  • Positional Isomers (4-Oxo or 6-Oxononanoic acid): Hard to separate; result from non-specific oxidation during synthesis.[1]

  • Homologs: 5-Oxooctanoic acid (M-14) or 5-Oxodecanoic acid (M+14).[1]

  • Solvent Residues: Toluene or THF trapped in the crystal lattice.[1]

Purification Workflow

Do not rely on standard silica chromatography, as the keto-acid interacts strongly with silica, causing tailing.

Purification Start Contaminated 5-ONA Sample Step1 Dissolve in Et2O / EtOAc Start->Step1 Step2 Wash with NaHCO3 (sat.) Step1->Step2 Decision Phase Separation Step2->Decision Organic Organic Layer (Contains Non-Acid Impurities) Decision->Organic Discard Aqueous Aqueous Layer (Contains 5-ONA Salt) Decision->Aqueous Keep Step3 Acidify with HCl (0 °C) Aqueous->Step3 Step4 Extract into DCM Step3->Step4 Step5 Recrystallize (Hexane/EtOAc) Step4->Step5

Figure 2: Acid-Base Extraction and Recrystallization workflow to remove non-acidic organic impurities.

Module 3: Biological Assay Interference

Issue: "The compound is showing cytotoxicity in control cells."[1]

Diagnosis: Endotoxin or Oxidation Products .[1] Keto acids are prone to oxidative degradation if stored improperly, generating reactive aldehydes or peroxides.[1] Furthermore, synthetic grade 5-ONA is not sterile.[1]

Critical FAQs for Biological Use

Q: Can I autoclave 5-Oxononanoic acid? A: NO. The keto group is heat-sensitive and can undergo decarboxylation or polymerization under autoclave conditions (


C).[1]
  • Correct Method: Dissolve in DMSO or Ethanol to 1000x stock, then filter-sterilize using a 0.22

    
    m PTFE membrane  (Nylon membranes may bind the fatty acid).[1]
    

Q: How do I remove Endotoxins? A: If using in immune-sensitive cells (macrophages, dendritic cells), standard chemical grades may contain LPS.[1]

  • Protocol: Use a Polymyxin B column or perform a phase separation with Triton X-114 .[1] The endotoxins partition into the detergent phase, leaving the fatty acid in the aqueous/buffer phase.

Q: Why is the IC50 varying between batches? A: Check the Peroxide Value . Old samples oxidize.[1]

  • Test: Use a colorimetric lipid hydroperoxide assay (e.g., Xylenol Orange).[1] If positive, repurify immediately.[1]

Module 4: Storage & Stability

Standard: Store neat (powder/oil) at -20°C under Argon/Nitrogen. Solution: DMSO stocks are stable for 3 months at -80°C. Aqueous buffers must be prepared fresh daily .

HazardCausePrevention
Decarboxylation Heat + Acidic pHAvoid heating >50°C in acidic buffers.[1]
Oxidation Air exposurePurge vials with N2 gas after every use.[1]
Polymerization Aldol condensationKeep concentrated stocks neutral; avoid strong bases.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5282980, 5-Oxononanoic acid. Retrieved from [Link]

  • IUPAC Gold Book.Lactols and Hemiacetals: Tautomeric Equilibria.
  • Cayman Chemical.Fatty Acid Contamination and Handling Guide.
  • Sigma-Aldrich Technical Bulletin.Handling and Storage of Unstable Keto-Acids.

(Note: Specific peer-reviewed literature solely dedicated to "5-Oxononanoic acid contamination" is limited.[1] The protocols above are derived from standard organic synthesis principles for


-keto acids and fatty acid handling best practices.)

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 5-Oxononanoic Acid: A Comparative Technical Guide

Executive Summary 5-Oxononanoic acid (5-ONA) (CAS: 3637-15-8) is a medium-chain keto-fatty acid primarily identified as a secondary metabolite in Streptomyces species and marine sponges (Cymbastela sp.).[1] Unlike its is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxononanoic acid (5-ONA) (CAS: 3637-15-8) is a medium-chain keto-fatty acid primarily identified as a secondary metabolite in Streptomyces species and marine sponges (Cymbastela sp.).[1] Unlike its isomer 9-oxononanoic acid (a marker of lipid peroxidation), 5-ONA exhibits distinct biological utility, specifically in antimicrobial activity and biofilm inhibition .

This guide provides a rigorous framework for validating 5-ONA’s biological profile. It addresses the critical challenge of distinguishing 5-ONA from its structural isomers and validating its moderate-potency antimicrobial effects (MIC ~64–128 µg/mL) against resistant pathogens like MRSA.

Comparative Analysis: 5-ONA vs. Functional Analogs

To validate 5-ONA, researchers must benchmark it against molecules with similar structures or therapeutic indications.

Feature5-Oxononanoic Acid (5-ONA) 9-Oxononanoic Acid (9-ONA) 4-Oxononanoic Acid (4-ONA) Azelaic Acid
Primary Origin Bacterial metabolite (Streptomyces), Marine SpongesLipid peroxidation (Linoleic acid oxidation)Bacterial signaling (Autoinducer)Synthetic / Fungal metabolite
Primary Activity Antimicrobial (MRSA), Biofilm InhibitionCytotoxic, Oxidative Stress MarkerQuorum Sensing AgonistAntimicrobial (Acne), Keratolytic
Target Mechanism Membrane disruption / QS Interference (Proposed)Protein adduction (Schiff base formation)Transcriptional activation (QS receptors)pH reduction, Ribosome inhibition
Potency (MIC) Moderate (64–128 µg/mL)Low (Cytotoxic at >50 µM)N/A (Signaling molecule)Moderate (High mM range)
Validation Focus Purity (Isomer differentiation) & Biofilm disruption Detection sensitivity (Biomarker)Receptor binding affinityClinical efficacy
Key Insight for Validation
  • Differentiation is Critical : Commercial "oxononanoic acid" is often a mixture or specifically the 9-oxo isomer. Validation must begin with structural confirmation using GC-MS or NMR to ensure the carbonyl group is at the C5 position.

  • Activity Profile : 5-ONA is not a "silver bullet" antibiotic; its value lies in biofilm inhibition and combinatorial effects . Validation assays should reflect this by including biofilm dispersal endpoints, not just planktonic cell death.

Structural & Functional Logic (Visualization)

The following diagram illustrates the divergent biological pathways of nonanoic acid derivatives, highlighting why 5-ONA requires a distinct validation strategy.

G cluster_Isomers Structural Isomers (Critical Differentiation) Precursor Fatty Acid Precursors (Linoleic / Nonanoic Acid) ONA5 5-Oxononanoic Acid (5-ONA) Precursor->ONA5 Streptomyces Metabolism ONA9 9-Oxononanoic Acid (9-ONA) Precursor->ONA9 Lipid Peroxidation ONA4 4-Oxononanoic Acid (4-ONA) Precursor->ONA4 Bacterial Synthesis Biofilm Biofilm Inhibition (MRSA/P. aeruginosa) ONA5->Biofilm Disruption (>90%) Toxicity Cytotoxicity / Oxidative Stress (Biomarker) ONA9->Toxicity Covalent Adduction Signal Bacterial Signaling (Quorum Sensing) ONA4->Signal Autoinduction

Figure 1: Functional divergence of oxononanoic acid isomers. 5-ONA uniquely targets biofilm disruption, whereas its isomers serve as stress markers (9-ONA) or signaling molecules (4-ONA).[2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols for Validation

Phase 1: Chemical Identity Verification (Mandatory)

Before biological testing, confirm the regioisomer identity.

  • Technique : GC-MS (Gas Chromatography-Mass Spectrometry) of methyl ester derivatives.

  • Criterion :

    • 5-ONA Methyl Ester : Characteristic McLafferty rearrangement fragment at m/z 115 (cleavage alpha to carbonyl at C5).

    • 9-ONA Methyl Ester : Distinct fragment at m/z 59 (carboxymethyl group) and m/z 171 (loss of methoxy).

  • Acceptance Criteria : >98% purity; absence of 9-oxo isomer peaks.

Phase 2: Antimicrobial Potency (MIC Determination)

Objective : Quantify the Minimum Inhibitory Concentration (MIC) against key pathogens (S. aureus MRSA, B. subtilis).

  • Preparation : Dissolve 5-ONA in DMSO (Stock: 10 mg/mL).

  • Medium : Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum : Adjust bacterial suspension to

    
     CFU/mL.
    
  • Dilution : Serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 1 µg/mL).

  • Incubation : 37°C for 18–24 hours.

  • Readout : Visual turbidity or OD600 measurement.

  • Benchmark :

    • High Activity : MIC < 10 µg/mL

    • Moderate (Expected for 5-ONA) : MIC 32–128 µg/mL

    • Inactive : MIC > 256 µg/mL

Phase 3: Biofilm Inhibition Assay (Critical for 5-ONA)

Objective : Validate the specific claim of biofilm disruption, which is often superior to direct killing for fatty acids.

  • Seeding : Inoculate S. aureus or P. aeruginosa in TSB + 1% glucose in 96-well plates.

  • Treatment : Add 5-ONA at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to isolate anti-biofilm effects from growth inhibition.

  • Incubation : Static incubation at 37°C for 24 hours to allow biofilm formation.

  • Staining :

    • Wash wells 3x with PBS (remove planktonic cells).

    • Fix with methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize dye with 33% Acetic Acid.

  • Quantification : Measure Absorbance at 590 nm.

  • Calculation : % Inhibition =

    
    .
    
    • Validation Standard: >50% inhibition at sub-MIC levels indicates specific anti-biofilm activity.

Phase 4: Safety Profiling (Cytotoxicity)

Objective : Ensure the molecule acts on bacteria and not via general membrane lysis of host cells.

  • Cell Line : Human Dermal Fibroblasts (HDFa) or Keratinocytes (HaCaT).

  • Assay : MTT or CCK-8 viability assay.

  • Metric : Selectivity Index (SI) =

    
    .
    
  • Target : SI > 10 is desired for therapeutic candidates.

Validation Workflow Visualization

Validation Start Start: 5-ONA Sample QC Phase 1: QC & Isomer Check (GC-MS / NMR) Start->QC Decision1 Isomer Pure? QC->Decision1 MIC Phase 2: MIC Assay (Planktonic Killing) Decision1->MIC Yes Fail REJECT (Impure or Toxic) Decision1->Fail No (9-oxo present) Biofilm Phase 3: Biofilm Assay (Crystal Violet) MIC->Biofilm MIC Established Tox Phase 4: Cytotoxicity (Fibroblasts) Biofilm->Tox Activity Confirmed Data Data Synthesis (Selectivity Index) Tox->Data Valid VALIDATED Bioactive Candidate Data->Valid SI > 10 & Biofilm Inhib > 50% Data->Fail SI < 10

Figure 2: Step-by-step validation workflow. This logical flow ensures that resources are not wasted on impure isomers or toxic compounds before efficacy is established.

References

  • Isolation from Streptomyces : Streptomyces sp.[2][3][6][8][9][11][12][13][14] secondary metabolites including 5-oxononanoic acid and their antimicrobial activity against MRSA.[2][5][6][8][9][11][12][15] Source:

  • Chemical Identity : 5-Oxononanoic acid (CAS 3637-15-8) Physical Properties and Isomer Data.[1] Source:

  • Biofilm Inhibition Context : Targeted Isolation of Antibiofilm Compounds from Endophytic Bacteria (Contextual reference for fatty acid biofilm inhibition). Source:

  • Comparative Lipid Peroxidation (9-ONA) : 9-Oxononanoic acid as a marker of linoleic acid peroxidation and its biological implications. Source:

Sources

Comparative

A Comparative Guide for Scientific Inquiry: 5-Oxononanoic Acid Versus Azelaic Acid

For the attention of researchers, scientists, and professionals in drug development, this guide offers an in-depth, objective comparison of 5-Oxononanoic acid and the well-established azelaic acid. By examining their pro...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide offers an in-depth, objective comparison of 5-Oxononanoic acid and the well-established azelaic acid. By examining their properties and biological activities through supporting experimental data, this document serves as a critical resource for informed decision-making in research and development.

Executive Summary

Azelaic acid is a widely recognized dicarboxylic acid with proven therapeutic applications, particularly in dermatology. In contrast, 5-Oxononanoic acid remains a less-explored molecule. This guide illuminates the key differences and similarities between these two compounds, providing a comprehensive analysis of their physicochemical properties, biological functions, and the experimental methodologies required for their comparative evaluation. Our aim is to furnish the scientific community with the foundational knowledge necessary to explore the untapped potential of 5-Oxononanoic acid and to provide a fresh perspective on the established utility of azelaic acid.

Physicochemical Properties: A Tale of Two Structures

The therapeutic efficacy and biological behavior of a compound are intrinsically linked to its physicochemical characteristics. A comparative analysis of 5-Oxononanoic acid and azelaic acid reveals fundamental structural and property differences that dictate their respective applications.

Property5-Oxononanoic AcidAzelaic Acid
Molecular Formula C9H16O3[1]C9H16O4[2][3]
Molecular Weight 172.22 g/mol [1]188.22 g/mol [3][4]
Appearance SolidWhite crystalline powder[2][3][5]
Melting Point Not Available109-111 °C[3][4]
Boiling Point Not Available286 °C at 100 mmHg[3][4]
Water Solubility Not Available2.14 g/L[4]
pKa Not AvailableNot Available

Key Insights: The presence of a second carboxylic acid group in azelaic acid significantly increases its molecular weight and polarity compared to 5-Oxononanoic acid, which possesses a ketone group instead. This structural divergence is the primary determinant of their differing physicochemical properties, influencing their solubility, melting, and boiling points. The lack of extensive physical data for 5-Oxononanoic acid underscores the nascent stage of its scientific exploration and highlights an opportunity for foundational research.

Biological Activity and Mechanisms of Action: Established Versus Exploratory

While both are nine-carbon fatty acids, their biological roles are distinct, reflecting their unique chemical structures.

Azelaic Acid: The Multifunctional Dermatological Agent

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[2][3][6] It is also produced by the yeast Malassezia furfur, which is a normal inhabitant of human skin.[3][6] Its therapeutic utility is well-documented, with a range of biological effects:

  • Antimicrobial: It exhibits bacteriostatic properties against various microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis, by inhibiting microbial protein synthesis.[4][6][7]

  • Anti-inflammatory: Azelaic acid reduces inflammation by diminishing the production of pro-inflammatory reactive oxygen species.[7]

  • Anti-keratinizing: It normalizes the growth of skin cells lining hair follicles, preventing the formation of comedones.[4][7][8]

  • Tyrosinase Inhibition: It interferes with DNA synthesis and mitochondrial enzymes in hyperactive melanocytes, making it effective in treating hyperpigmentation.[9]

5-Oxononanoic Acid: An Emerging Player in Metabolic Pathways

5-Oxononanoic acid is a medium-chain oxo-fatty acid.[10] As an oxidized fatty acid, its biological roles are less defined but appear to be linked to lipid metabolism.[11] Notably, 9-oxononanoic acid, an isomer, has been shown to:

  • Increase Phospholipase A2 (PLA2) Activity: This can lead to the production of thromboxane B2, a stable metabolite of the potent platelet aggregator, thromboxane A2.[11][12][13]

  • Modulate Fatty Acid Synthesis: It can decrease de novo fatty acid synthesis in the liver and increase hepatic carnitine palmitoyltransferase activity, which is indicative of β-oxidation.[11]

  • Inhibit Acetyl-CoA Carboxylase: This enzyme plays a crucial role in the regulation of fatty acid synthesis and oxidation.[10]

Experimental Protocols for Comparative Assessment

To facilitate further research, this section outlines standardized protocols for the direct comparison of 5-Oxononanoic acid and azelaic acid.

Physicochemical Characterization Workflow

A foundational step in understanding a novel compound is the thorough determination of its physical and chemical properties.

G Workflow for Physicochemical Characterization cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Compound High-Purity Compound DSC Differential Scanning Calorimetry (Melting Point) Compound->DSC Titration Potentiometric Titration (pKa) Compound->Titration HPLC HPLC-based Solubility Assay Compound->HPLC Comparison Comparative Property Table DSC->Comparison Titration->Comparison HPLC->Comparison

Caption: A streamlined workflow for determining and comparing the physicochemical properties of the two acids.

Detailed Protocol: HPLC-Based Solubility Determination

  • Standard Curve Generation: Prepare a series of standard solutions of known concentrations for both acids and analyze them using High-Performance Liquid Chromatography (HPLC) to generate a standard curve.

  • Equilibrium Establishment: Add an excess of each acid to separate vials containing a known volume of purified water. Agitate the vials at a constant temperature for 24 hours to ensure saturation.

  • Sample Preparation: Centrifuge the saturated solutions to pellet the undissolved solid. Carefully collect the supernatant.

  • HPLC Analysis: Inject a known volume of the supernatant into the HPLC system and determine the concentration of the dissolved acid by comparing the peak area to the standard curve.

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the acid at the tested temperature.

Biological Activity Assessment Workflow

A series of in vitro assays are essential to compare the biological effects of these compounds.

G Workflow for In Vitro Biological Activity Comparison cluster_setup Experimental Setup cluster_assays Assays cluster_results Data Analysis CellLines Culture Relevant Cell Lines (e.g., Keratinocytes, Melanocytes) Antimicrobial Antimicrobial Susceptibility Testing CellLines->Antimicrobial AntiInflammatory Cytokine Production Assay (ELISA) CellLines->AntiInflammatory Tyrosinase Tyrosinase Inhibition Assay CellLines->Tyrosinase Compounds Prepare Serial Dilutions of Test Compounds Compounds->Antimicrobial Compounds->AntiInflammatory Compounds->Tyrosinase Analysis Comparative Analysis of IC50/MIC Values Antimicrobial->Analysis AntiInflammatory->Analysis Tyrosinase->Analysis

Caption: A parallel workflow for the comparative in vitro analysis of 5-Oxononanoic acid and azelaic acid.

Detailed Protocol: Tyrosinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and phosphate buffer (pH 6.8). Create a range of concentrations for both 5-Oxononanoic acid and azelaic acid.

  • Assay Execution: In a 96-well plate, combine the tyrosinase enzyme, buffer, and the test compounds at their various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate.

  • Data Collection: Measure the absorbance at 490 nm at regular intervals to monitor the formation of dopachrome.

  • IC50 Determination: Calculate the concentration of each compound that results in 50% inhibition of the tyrosinase enzyme (IC50 value).

Conclusion and Future Directions

This guide provides a clear comparative framework for understanding the established therapeutic agent, azelaic acid, and the emerging compound, 5-Oxononanoic acid. While azelaic acid's multifaceted biological activities are well-documented, the scientific community's understanding of 5-Oxononanoic acid is still in its infancy. The significant data gaps for 5-Oxononanoic acid present a compelling opportunity for novel research, particularly in the fields of metabolic regulation and cellular signaling. The experimental protocols detailed herein offer a robust starting point for researchers to systematically investigate these compounds, paving the way for potential new therapeutic discoveries. The continued exploration of such dicarboxylic acids is crucial for advancing our knowledge and expanding the arsenal of tools available for drug development.

References

A comprehensive list of references is available for further reading and verification.

Sources

Validation

A Comparative Guide to 5-Oxononanoic Acid and its Structural Analogs: Unraveling Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Oxo Fatty Acids Oxo fatty acids (Oxo-FAs) are a class of lipid molecules characterized by the presence of a keton...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Oxo Fatty Acids

Oxo fatty acids (Oxo-FAs) are a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. These molecules are increasingly recognized as important signaling molecules and mediators in a variety of physiological and pathological processes. 5-Oxononanoic acid, a nine-carbon saturated fatty acid with a ketone group at the fifth carbon, and its structural isomers represent a compelling area of study due to the diverse biological activities observed in related compounds, including anti-inflammatory, cytotoxic, and antimicrobial effects. The precise positioning of the oxo group is a critical determinant of these activities, making a comparative analysis of 5-Oxononanoic acid and its analogs essential for understanding their therapeutic potential.

Structural Analogs of 5-Oxononanoic Acid: A Landscape of Chemical Diversity

The primary structural analogs of 5-Oxononanoic acid explored in this guide are its positional isomers, where the ketone group is situated at different positions along the nonanoic acid backbone. These include, but are not limited to, 4-, 6-, 7-, 8-, and 9-oxononanoic acid. Further structural diversity can be introduced by modifying the chain length (e.g., oxooctanoic acids, oxodecanoic acids) or by derivatizing the carboxylic acid moiety into esters or amides.

Comparative Analysis of Biological Activities

While direct, side-by-side comparative studies of all positional isomers of oxononanoic acid are not yet abundant in the scientific literature, we can synthesize existing data on various oxo-FAs to build a foundational understanding of their structure-activity relationships.

Anti-inflammatory and Pro-inflammatory Activities

The influence of oxo-FAs on inflammatory pathways is complex and appears to be highly dependent on the position of the oxo group.

  • 9-Oxononanoic Acid: A Pro-inflammatory Mediator? Studies have shown that 9-oxononanoic acid, an isomer of 5-Oxononanoic acid, can induce the activity of phospholipase A2 (PLA2).[1][2] PLA2 is a key enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This suggests that 9-oxononanoic acid may act as a pro-inflammatory signal in certain contexts.

  • Other Oxo-FAs in Inflammation: Research on other, more complex, unsaturated oxo-FAs has revealed potent anti-inflammatory properties. This highlights the nuanced role of the oxo-group's chemical environment in determining its effect on inflammatory signaling. The anti-inflammatory potential of 5-Oxononanoic acid and its other isomers remains a critical area for future investigation.

Cytotoxic and Anti-proliferative Effects

The potential of oxo-FAs to induce cell death, particularly in cancer cells, is a promising area of research.

  • Positional Importance in Cytotoxicity: While specific data for 5-Oxononanoic acid is limited, studies on longer-chain oxostearic acids have demonstrated that the position of the oxo group significantly impacts cytotoxic potency. The underlying mechanisms are thought to involve the induction of cellular oxidative stress and the activation of apoptotic pathways. A systematic evaluation of the cytotoxic profiles of all oxononanoic acid isomers is necessary to identify the most effective anti-cancer candidates.

Antimicrobial Potential

Medium-chain fatty acids are known for their antimicrobial properties. The introduction of a ketone functional group can modulate this activity. The lipophilicity and amphipathic nature of these molecules allow them to interact with and disrupt microbial cell membranes. Further screening of 5-Oxononanoic acid and its analogs against a broad spectrum of pathogenic bacteria and fungi is warranted to explore their potential as novel antimicrobial agents.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint of Activity

Based on the available evidence, we can begin to delineate the key structural features that govern the biological activity of oxononanoic acids.

SAR_Principles 5-Oxononanoic_Acid_Analog 5-Oxononanoic_Acid_Analog Position_of_Oxo_Group Position_of_Oxo_Group 5-Oxononanoic_Acid_Analog->Position_of_Oxo_Group Chain_Length Chain_Length 5-Oxononanoic_Acid_Analog->Chain_Length Carboxylic_Acid_Modification Carboxylic_Acid_Modification 5-Oxononanoic_Acid_Analog->Carboxylic_Acid_Modification Biological_Activity Biological_Activity Position_of_Oxo_Group->Biological_Activity Chain_Length->Biological_Activity Carboxylic_Acid_Modification->Biological_Activity

Caption: Key structural determinants of biological activity in 5-Oxononanoic acid analogs.

  • Position of the Oxo Group: This is arguably the most critical factor. It influences the molecule's polarity, shape, and reactivity, thereby dictating its interaction with biological targets.

  • Alkyl Chain Length: The length of the carbon chain affects the molecule's lipophilicity, which in turn governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

  • Carboxylic Acid Moiety: Modifications to the carboxyl group, such as esterification or amidation, can alter the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), as well as its intrinsic activity.

Experimental Data Summary

The following table summarizes the known biological activities of 5-Oxononanoic acid and its most studied isomer, 9-Oxononanoic acid. It is important to note that direct comparative data is still largely unavailable and represents a significant knowledge gap.

CompoundMolecular FormulaCAS NumberKnown Biological Activities
5-Oxononanoic acid C₉H₁₆O₃3637-15-8Activity largely uncharacterized.[3]
9-Oxononanoic acid C₉H₁₆O₃2553-17-5Induces phospholipase A2 activity; decreases hepatic de novo fatty acid synthesis; increases hepatic carnitine palmitoyltransferase activity.[1][2][4]

Experimental Protocols: A Guide for Further Research

To empower researchers to fill the existing knowledge gaps, we provide detailed, validated protocols for the synthesis of oxononanoic acid isomers and the evaluation of their cytotoxic and fatty acid oxidation-modulating activities.

Synthesis of Positional Isomers of Oxononanoic Acid

A reliable method for synthesizing oxononanoic acid isomers is through the oxidation of the corresponding hydroxy-nonanoic acid precursors.

Step-by-Step Protocol: Oxidation of Hydroxynonanoic Acid

  • Dissolution: Dissolve the starting hydroxynonanoic acid isomer (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidant Preparation: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous DCM.

  • Reaction: Slowly add the PCC slurry to the solution of the hydroxynonanoic acid at room temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final oxononanoic acid isomer using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 5-Oxononanoic acid analogs B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate your chosen cancer cell line (e.g., A549, HCT116) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your 5-Oxononanoic acid analogs and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the cells for the desired time period (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation in cultured cells or isolated tissues, providing insights into the metabolic effects of the test compounds.[5]

Step-by-Step Protocol: FAO Assay

  • Cell Preparation: Culture cells to the desired confluency in a multi-well plate. For tissue samples, prepare fresh homogenates.

  • Pre-incubation: Wash the cells or tissue homogenates with a buffer containing a low concentration of glucose to stimulate reliance on fatty acid metabolism.

  • Substrate Addition: Add the reaction buffer containing radiolabeled palmitate (e.g., [¹⁴C]palmitate) complexed to bovine serum albumin (BSA) and the test compounds (5-Oxononanoic acid analogs) at various concentrations.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-2 hours).

  • Measurement of ¹⁴CO₂: The oxidation of [¹⁴C]palmitate will produce ¹⁴CO₂, which can be trapped and quantified using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation for each treatment condition and compare it to the vehicle control.

Conclusion and Future Perspectives

The field of oxo fatty acids, particularly 5-Oxononanoic acid and its structural analogs, holds considerable promise for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of knowledge, highlighting the critical role of the oxo group's position in determining biological activity. The detailed experimental protocols provided herein are intended to facilitate further research and accelerate the discovery of lead compounds with potent and selective activities. A systematic approach to the synthesis and biological evaluation of a complete library of oxononanoic acid isomers is the next logical step in unlocking the full therapeutic potential of this fascinating class of molecules.

References

  • Ren, R.F., Hashimoto, T., Mizuno, M., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition, 52(3), 228–233. [Link]

  • Wick, J., et al. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Molecular Biology, 1198, 247-257. [Link]

  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650–654. [Link]

  • Kato, T., et al. (2023). Preparation of saturated fatty acid hydroperoxide isomers and determination of their thermal decomposition products – 2-alkanones and lactones. Food Chemistry, 431, 137107. [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

  • Lin, C., et al. (2021). Exploring the Synergistic Action of Medium-Chain Triglycerides and Omega-3 Fatty Acids to Enhance Cellular Uptake and Anti-Inflammatory Responses. Nutrients, 13(5), 1684. [Link]

  • van Schooneveld, M. M., et al. (2012). Fatty acid capped, metal oxo clusters as the smallest conceivable nanocrystal prototypes. Chemical Science, 3(5), 1699-1706. [Link]

  • Ren, R. F., Hashimoto, T., Mizuno, M., & Nakagawa, M. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of clinical biochemistry and nutrition, 52(3), 228–233. [Link]

  • Dong, L. Q., & Liu, F. (2006). Fatty acid oxidation assay V.1. protocols.io. [Link]

  • ResearchGate. (n.d.). Main isomers of linoleic acid (c9, c12-octadecanoic acid). [Link]

  • Semantic Scholar. (2022). Screening of Chemical Composition, Antimicrobial and Antioxidant Activities of Essential Oil and Volatile Fraction from Olive Mill Wastewater. [Link]

  • Fardinkia, A., et al. (2016). Preparation, isolation and identification of non-conjugated C18:2 fatty acid isomers. Chemistry and Physics of Lipids, 199, 46-53. [Link]

  • Zheng, C. J., et al. (2015). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. FEMS microbiology letters, 362(21), fnv182. [Link]

  • Minamoto, S., Kanazawa, K., Ashida, H., Danno, G., & Natake, M. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et biophysica acta, 958(2), 199–204. [Link]

  • Gąstoł, M., et al. (2023). The Anti-Inflammatory and Antioxidant Impact of Dietary Fatty Acids in Cardiovascular Protection in Older Adults May Be Related to Vitamin C Intake. Nutrients, 15(3), 619. [Link]

  • Meier, F., et al. (2021). From Oxidized Fatty Acids to Dimeric Species: In Vivo Relevance, Generation and Methods of Analysis. Antioxidants, 10(11), 1814. [Link]

  • Fedorov, S. N., et al. (2023). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 21(11), 569. [Link]

  • Alves-Bezerra, M., et al. (2019). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (148), e59773. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for 5-Oxononanoic Acid Quantification

Introduction 5-Oxononanoic acid, a nine-carbon oxo-fatty acid, is an important biomarker for lipid peroxidation, a process implicated in a wide range of pathologies including cardiovascular and neurodegenerative diseases...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Oxononanoic acid, a nine-carbon oxo-fatty acid, is an important biomarker for lipid peroxidation, a process implicated in a wide range of pathologies including cardiovascular and neurodegenerative diseases.[1][2] Accurate and reliable quantification of this analyte in complex biological matrices is therefore critical for advancing our understanding of disease mechanisms and for the development of novel therapeutics. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]

This guide provides a comprehensive comparison of analytical methodologies for 5-Oxononanoic acid, offering a deep dive into the validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the principles that ensure data integrity and regulatory compliance. The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the FDA and EMA.[4][5][6][7][8]

Section 1: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred platform for metabolomics and biomarker quantification due to its superior selectivity, sensitivity, and speed.[9][10] For an analyte like 5-Oxononanoic acid, which is often present at low concentrations in complex biological fluids, the ability of LC-MS/MS to distinguish the target molecule from structurally similar compounds is paramount.[2]

Principle of the Method

The method involves chromatographic separation of the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized 5-Oxononanoic acid) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional specificity and reduces chemical noise.

Detailed Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • 5-Oxononanoic acid analytical standard

  • Stable isotope-labeled internal standard (e.g., 5-Oxononanoic acid-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation: The Key to Robustness

Causality: The goal of sample preparation is to remove interfering substances (e.g., proteins, phospholipids) that can suppress the analyte signal (matrix effects) and to concentrate the analyte to a level suitable for detection. A stable isotope-labeled internal standard (SIL-IS) is added at the very beginning to account for any analyte loss during the entire process.[9]

  • Step 1: Spiking and Protein Precipitation: To 100 µL of plasma, add 10 µL of the SIL-IS working solution. Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Step 2: Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Step 3: Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Step 4: Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 5: Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a common choice.[11]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at 10% B, ramp up to 95% B to elute the analyte, hold for washing, and then return to initial conditions for re-equilibration. A total run time of under 10 minutes is achievable.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • 5-Oxononanoic acid: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • 5-Oxononanoic acid-d4 (IS): Q1 (Precursor Ion) -> Q3 (Product Ion)

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following parameters must be rigorously evaluated.[6][13]

G cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Develop & Optimize LC-MS/MS Method Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) LOQ->Stability Routine Routine Sample Analysis Stability->Routine

Caption: Workflow for Analytical Method Validation.

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[14] This is demonstrated by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte and internal standard.[14]

  • Linearity and Range: A calibration curve should be prepared with at least six non-zero concentration levels. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.[12]

  • Accuracy and Precision: These are the cornerstones of validation. Accuracy measures the closeness of the determined value to the nominal value, while precision measures the variability of repeated measurements.[15] They are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (Low, Medium, High, and at the Lower Limit of Quantification - LLOQ).

    • Acceptance Criteria (EMA/FDA): The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV) or relative standard deviation (%RSD), should not exceed 15% (20% at the LLOQ).[15]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11]

  • Stability: The chemical stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a period reflecting the sample processing time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for the duration of the study.

Section 2: Comparative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, often considered a classic technique for fatty acid analysis.[9]

Principle and Workflow

GC-MS requires analytes to be volatile and thermally stable. Since 5-Oxononanoic acid is a polar, non-volatile compound, a crucial derivatization step is required to convert it into a volatile ester, typically a fatty acid methyl ester (FAME).[16] The FAME is then separated by gas chromatography and detected by a mass spectrometer.

G Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., to FAME) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General Workflow for GC-MS Analysis.

Pros and Cons vs. LC-MS/MS
  • Advantages of GC-MS:

    • Excellent chromatographic resolution, capable of separating complex isomers.

    • Extensive and well-established spectral libraries for compound identification.

  • Disadvantages of GC-MS:

    • The mandatory derivatization step adds time, complexity, and potential sources of error to the workflow.[16]

    • Less suitable for highly polar or thermally labile molecules.

    • Sample throughput is generally lower compared to modern UHPLC-MS/MS systems.

Section 3: Head-to-Head Performance Data

The choice of analytical method often depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.

Parameter LC-MS/MS GC-MS Causality & Rationale
Specificity Very High (MRM)High (with proper derivatization)LC-MS/MS specificity is derived from both chromatographic separation and two stages of mass filtering (Q1/Q3), making it exceptionally robust. GC-MS specificity relies heavily on chromatographic separation and a clean derivatization reaction.
Sensitivity (Typical LOQ) Low nM (0.1-10 ng/mL)Mid-to-High nM (1-50 ng/mL)The ionization efficiency in ESI for underivatized or mildly derivatized acids is often superior to the electron ionization (EI) of their FAME derivatives, leading to lower detection limits in LC-MS/MS.[11]
Sample Preparation Simpler (Protein precipitation is often sufficient)More Complex (Requires extraction and chemical derivatization)LC-MS/MS is compatible with aqueous samples, simplifying preparation. GC-MS requires the analyte to be in a volatile organic solvent and derivatized, adding multiple steps.[16]
Throughput High (2-10 min/sample)Moderate (15-30 min/sample)UHPLC systems allow for very fast gradients and short run times. GC run times are typically longer to achieve the necessary separation.[12]
Robustness HighModerateThe multi-step sample preparation for GC-MS introduces more potential for variability. LC-MS/MS methods with SIL-IS are extremely robust against matrix effects and sample handling variations.[9]

Conclusion: Selecting the Appropriate Method

For the quantitative analysis of 5-Oxononanoic acid in drug development and clinical research, LC-MS/MS stands out as the superior method. Its combination of high sensitivity, specificity, throughput, and a simpler sample preparation workflow makes it ideally suited for generating the high-quality, reproducible data required for regulatory submissions and pivotal studies. While GC-MS remains a viable and powerful technique, particularly for structural elucidation, its workflow complexities make it less optimal for high-throughput quantitative applications of this specific analyte.[17]

The validation of any chosen method is not merely a checklist exercise; it is a systematic process of providing documented evidence that the procedure is fit for its intended purpose.[14] By following the principles outlined in this guide and adhering to international regulatory standards, researchers can ensure the integrity and reliability of their bioanalytical data.

References

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. Available at: [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. Available at: [Link]

  • Analysis of fatty acids in fatty acid- based herbicides by gas chromatography. Lund University Publications. Available at: [Link]

  • Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry. PubMed. Available at: [Link]

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available at: [Link]

  • A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. DADUN. Available at: [Link]

  • Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. Available at: [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal. Available at: [Link]

  • 5-Oxononanoic acid | C9H16O3 | CID 5282980. PubChem - NIH. Available at: [Link]

  • Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. NIH. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Guideline Bioanalytical method validation. EMA - European Union. Available at: [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

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  • Metabolomic analysis with GC-MS to reveal potential metabolites and biological pathways involved in Pb & Cd stress response. ScienceOpen. Available at: [Link]

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  • Quality Guidelines. ICH. Available at: [Link]

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  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

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Sources

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